Technical Documentation Center

2-(Methylsulfinyl)-5-phenyloxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methylsulfinyl)-5-phenyloxazole

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Stability of 2-(Methylsulfinyl)-5-phenyloxazole

Abstract This technical guide provides a comprehensive analysis of the anticipated chemical properties and stability of 2-(Methylsulfinyl)-5-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry. Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated chemical properties and stability of 2-(Methylsulfinyl)-5-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes data from closely related analogs, including 2-(methylthio)- and 2-(methylsulfonyl)-5-phenyloxazoles, and general principles of sulfoxide and oxazole chemistry to construct a predictive profile. This guide covers the proposed synthesis, expected physicochemical and spectroscopic properties, a detailed assessment of its stability under various conditions, and its potential reactivity. The insights herein are intended to provide a foundational understanding for researchers and professionals engaged in the design, development, and handling of novel oxazole-based therapeutic agents.

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[4][5] The versatility of the oxazole ring lies in its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, allowing for the introduction of diverse substituents to modulate its physicochemical and pharmacological properties.[2][3]

The introduction of a methylsulfinyl group at the 2-position of the 5-phenyloxazole core is expected to significantly influence the molecule's polarity, solubility, and metabolic profile. The sulfoxide moiety is a chiral center, introducing the possibility of stereoisomerism, and is known to be susceptible to oxidation and reduction in biological systems. Understanding the chemical behavior and stability of 2-(Methylsulfinyl)-5-phenyloxazole is therefore critical for its potential development as a therapeutic agent.

Proposed Synthesis Pathway

The synthesis of 2-(Methylsulfinyl)-5-phenyloxazole is most logically achieved through a multi-step sequence commencing with the formation of a 2-mercapto-5-phenyloxazole intermediate, followed by S-methylation and subsequent controlled oxidation.

Synthesis_Pathway Benzoin Benzoin 2-Mercapto-5-phenyloxazole 2-Mercapto-5-phenyloxazole Benzoin->2-Mercapto-5-phenyloxazole Cyclization Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->2-Mercapto-5-phenyloxazole 2-(Methylthio)-5-phenyloxazole 2-(Methylthio)-5-phenyloxazole 2-Mercapto-5-phenyloxazole->2-(Methylthio)-5-phenyloxazole S-Methylation Methyl Iodide Methyl Iodide Methyl Iodide->2-(Methylthio)-5-phenyloxazole 2-(Methylsulfinyl)-5-phenyloxazole 2-(Methylsulfinyl)-5-phenyloxazole 2-(Methylthio)-5-phenyloxazole->2-(Methylsulfinyl)-5-phenyloxazole Oxidation m-CPBA (1 equiv.) m-CPBA (1 equiv.) m-CPBA (1 equiv.)->2-(Methylsulfinyl)-5-phenyloxazole

Caption: Proposed synthesis of 2-(Methylsulfinyl)-5-phenyloxazole.

Step 1: Synthesis of 2-Mercapto-5-phenyloxazole

This initial step involves the condensation and cyclization of benzoin with a thiocyanate salt, a well-established method for the formation of 2-mercaptooxazoles.

Experimental Protocol:

  • In a round-bottom flask, dissolve benzoin (1 equivalent) and potassium thiocyanate (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding water or acidifying the solution.

  • Filter the solid, wash with water, and dry to yield 2-mercapto-5-phenyloxazole.

Step 2: Synthesis of 2-(Methylthio)-5-phenyloxazole

The thiol intermediate is then S-methylated using a suitable methylating agent.

Experimental Protocol:

  • Dissolve 2-mercapto-5-phenyloxazole (1 equivalent) in a solvent such as methanol or acetone.

  • Add a base, for instance, potassium hydroxide (1.1 equivalents), to form the thiolate salt.

  • Add methyl iodide (1.1 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure and purify the crude product by chromatography.

Step 3: Synthesis of 2-(Methylsulfinyl)-5-phenyloxazole

The final step is the controlled oxidation of the sulfide to the sulfoxide. The use of one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is crucial to prevent over-oxidation to the sulfone.[6]

Experimental Protocol:

  • Dissolve 2-(methylthio)-5-phenyloxazole (1 equivalent) in a chlorinated solvent like dichloromethane at 0 °C.

  • Add a solution of m-CPBA (1 equivalent) in the same solvent dropwise.

  • Stir the reaction at 0 °C and monitor carefully by TLC.

  • Upon consumption of the starting material, quench the reaction with a solution of sodium bisulfite.

  • Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Evaporate the solvent and purify the product by column chromatography to yield 2-(Methylsulfinyl)-5-phenyloxazole.

Physicochemical and Spectroscopic Profile

The following table summarizes the predicted physicochemical and spectroscopic properties of 2-(Methylsulfinyl)-5-phenyloxazole based on data from analogous compounds.[7][8][9][10][11]

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol
Appearance White to off-white solid
Melting Point Expected to be higher than 2-methyl-5-phenyloxazole (58-59 °C)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
¹H NMR (CDCl₃, ppm) δ 7.8-7.3 (m, 5H, Ar-H), δ 7.2 (s, 1H, oxazole-H), δ 2.8 (s, 3H, S(O)-CH₃)
¹³C NMR (CDCl₃, ppm) δ 160-165 (C=O of sulfoxide), δ 150-155 (oxazole C2), δ 140-145 (oxazole C5), δ 125-135 (Ar-C and oxazole C4), δ 40-45 (S(O)-CH₃)
IR (KBr, cm⁻¹) ~3100 (C-H aromatic), ~1600 (C=N), ~1500 (C=C), ~1050 (S=O)
Mass Spec (ESI-MS) m/z 208.04 [M+H]⁺

Chemical Stability and Degradation Pathways

The stability of 2-(Methylsulfinyl)-5-phenyloxazole is governed by the chemical properties of both the oxazole ring and the methylsulfinyl group.

Degradation_Pathways cluster_0 Primary Degradation Pathways cluster_1 Degradation Products 2-(Methylsulfinyl)-5-phenyloxazole 2-(Methylsulfinyl)-5-phenyloxazole Hydrolysis Hydrolysis 2-(Methylsulfinyl)-5-phenyloxazole->Hydrolysis Acid/Base Oxidation Oxidation 2-(Methylsulfinyl)-5-phenyloxazole->Oxidation Oxidizing Agents Photodegradation Photodegradation 2-(Methylsulfinyl)-5-phenyloxazole->Photodegradation UV Light Thermal_Degradation Thermal_Degradation 2-(Methylsulfinyl)-5-phenyloxazole->Thermal_Degradation Heat Acyclic_Amide Acyclic_Amide Hydrolysis->Acyclic_Amide 2-(Methylsulfonyl)-5-phenyloxazole 2-(Methylsulfonyl)-5-phenyloxazole Oxidation->2-(Methylsulfonyl)-5-phenyloxazole Radical_Intermediates Radical_Intermediates Photodegradation->Radical_Intermediates Racemization Racemization Thermal_Degradation->Racemization

Caption: Potential degradation pathways for 2-(Methylsulfinyl)-5-phenyloxazole.

Hydrolytic Stability

The oxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This process would lead to ring-opening and the formation of an acyclic amide derivative.[12] The rate of hydrolysis is expected to be pH-dependent.

Oxidative Stability

The methylsulfinyl group can be readily oxidized to the corresponding methylsulfonyl group.[6] This oxidation can occur in the presence of various oxidizing agents and is a common metabolic pathway for sulfoxide-containing drugs.

Photostability

Aromatic sulfoxides are known to be photolabile.[13][14] Upon exposure to UV radiation, they can undergo homolytic cleavage of the C-S bond, leading to the formation of radical intermediates.[15] This can result in racemization of the chiral sulfoxide and the formation of various degradation products.

Thermal Stability

Chiral sulfoxides can undergo thermal racemization at elevated temperatures.[13][14] The energy barrier for this process depends on the nature of the substituents on the sulfur atom. For aryl methyl sulfoxides, this process typically requires high temperatures.

Reactivity Profile

Reactions at the Sulfoxide Group
  • Reduction: The sulfoxide can be reduced back to the corresponding sulfide using various reducing agents.

  • Pummerer Rearrangement: In the presence of an activating agent such as acetic anhydride, the sulfoxide can undergo a Pummerer rearrangement to form an α-acyloxy sulfide.

Reactions involving the Oxazole Ring
  • Electrophilic Aromatic Substitution: The phenyl ring at the 5-position can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the oxazole ring.

  • Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, providing a route to highly substituted pyridines.[16]

Potential Applications in Drug Development

Given the broad biological activities of oxazole derivatives, 2-(Methylsulfinyl)-5-phenyloxazole represents a scaffold with significant potential in medicinal chemistry. The methylsulfinyl group can act as a hydrogen bond acceptor and may enhance the solubility and pharmacokinetic properties of the molecule. The chirality at the sulfur atom could also lead to stereospecific interactions with biological targets. Potential therapeutic areas for exploration include oncology, inflammation, and infectious diseases.[1][5][17][18]

Conclusion

This technical guide has presented a predictive overview of the chemical properties and stability of 2-(Methylsulfinyl)-5-phenyloxazole. By synthesizing information from related compounds and fundamental chemical principles, a detailed profile of its synthesis, physicochemical characteristics, stability, and reactivity has been constructed. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for the further investigation and potential application of this novel heterocyclic compound.

References

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved from [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (2023). ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY. Retrieved from [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. Retrieved from [Link]

  • (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole. (n.d.). Everest Pharmatech. Retrieved from [Link]

  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. (2016). ResearchGate. Retrieved from [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. (2005). ACS Publications. Retrieved from [Link]

  • Thermal and photochemical racemization of chiral aromatic sulfoxides via the intermediacy of sulfoxide radical cations. (2007). PubMed. Retrieved from [Link]

  • Thermal and Photochemical Racemization of Chiral Aromatic Sulfoxides via the Intermediacy of Sulfoxide Radical Cations. (2025). ResearchGate. Retrieved from [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Photochemistry of Sulfoxides and Sulfones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement. (1994). Chemical Journal of Chinese Universities. Retrieved from [Link]

  • The Metabolite Spectrum Accession: SALF00020p. (n.d.). RefMeta. Retrieved from [Link]

  • 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. (2010). ACS Publications. Retrieved from [Link]

  • Isolation of stable non cyclic 1,2-disulfoxides. Revisiting the thermolysis of S-aryl sulfinimines. (2014). Semantic Scholar. Retrieved from [Link]

  • Development of terphenyl-2-methyloxazol-5(4H)-one derivatives as selective reversible MAGL inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. (2021). MDPI. Retrieved from [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. (n.d.). Scilit. Retrieved from [Link]

  • Bioactive compounds in some marine plants and invertebrates. (2025). AACL Bioflux. Retrieved from [Link]

  • Biological Activities of Natural Products II. (2022). Semantic Scholar. Retrieved from [Link]

  • 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties. (2007). PubMed. Retrieved from [Link]

  • 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. (n.d.). DeepDyve. Retrieved from [Link]

  • BIOLOGICAL ACTIVE COMPOUNDS OF THE POLYGONACEAE FAMILY - A REVIEW. (n.d.). HVM Bioflux. Retrieved from [Link]

  • 232 Synthesis and Antioxidant Activities of New 2-(4-methylphenylsulphonyl)-5-Aryl- 1,3,4-Oxadiazole Compounds Nurhan GÜMRÜKÇ. (n.d.). DergiPark. Retrieved from [Link]

  • Medicinal Chemistry and Therapeutics. (2025). BioLuster Research Center Ltd. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways and Mechanistic Insights for 2-(Methylsulfinyl)-5-phenyloxazole Derivatives

Prepared by: Senior Application Scientist, Synthetic Methodology & Process Chemistry Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Rationale Derivatives of 2-(meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Synthetic Methodology & Process Chemistry Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Rationale

Derivatives of 2-(methylsulfinyl)-5-phenyloxazole represent a privileged heterocyclic scaffold frequently utilized in the development of kinase inhibitors (such as VEGFR2 antagonists) and selective anti-inflammatory agents[1]. The presence of the sulfoxide moiety at the C2 position of the oxazole ring provides a unique hydrogen-bond acceptor site and modulates the lipophilicity of the molecule, which is critical for target protein binding.

This technical whitepaper outlines a highly optimized, three-step synthetic pathway to construct the 2-(methylsulfinyl)-5-phenyloxazole core. Rather than merely listing reagents, this guide dissects the mechanistic causality behind each experimental choice—emphasizing regiocontrol, chemoselectivity, and the implementation of self-validating in-process controls (IPCs) to ensure reproducibility and safety upon scale-up.

Retrosynthetic Analysis & Scaffold Significance

The construction of the target scaffold relies on a convergent retrosynthetic disconnection strategy that prioritizes high atom economy and the use of commercially available starting materials.

  • Disconnection 1 (Sulfoxidation): The target sulfoxide is traced back to its corresponding thioether. This late-stage oxidation allows for the divergent synthesis of various oxidation states (sulfides, sulfoxides, sulfones) from a common intermediate[2].

  • Disconnection 2 (S-Methylation): The thioether is derived from a thiol precursor via a regioselective alkylation.

  • Disconnection 3 (Annulation): The oxazole core is assembled via the cyclization of 2-aminoacetophenone with carbon disulfide (CS₂)[1].

Retrosynthesis Target 2-(Methylsulfinyl)-5-phenyloxazole (Target) Thioether 2-(Methylthio)-5-phenyloxazole (Intermediate 2) Target->Thioether Disconnection 1: Sulfoxidation Thiol 2-Mercapto-5-phenyloxazole (Intermediate 1) Thioether->Thiol Disconnection 2: S-Methylation Precursors 2-Aminoacetophenone + CS2 (Starting Materials) Thiol->Precursors Disconnection 3: Annulation

Retrosynthetic analysis of 2-(Methylsulfinyl)-5-phenyloxazole highlighting key disconnections.

Mechanistic Causality & Reaction Optimization

Step 1: Annulation to 2-Mercapto-5-phenyloxazole

The synthesis initiates with the condensation of 2-aminoacetophenone hydrochloride and carbon disulfide[1].

  • Causality of Base Selection: Sodium carbonate (Na₂CO₃) is selected over stronger bases like potassium hydroxide (KOH). A mild base is sufficient to liberate the free amine from its hydrochloride salt and facilitate the nucleophilic attack on CS₂ to form a dithiocarbamate intermediate. Stronger bases risk promoting the aldol condensation of the acetophenone precursor or hydrolyzing the CS₂ prematurely.

  • Cyclization Logic: The dithiocarbamate intermediate undergoes spontaneous intramolecular cyclization onto the ketone carbonyl, followed by dehydration, yielding the thermodynamically stable aromatic oxazole ring.

Step 2: Regioselective S-Methylation

The intermediate 2-mercapto-5-phenyloxazole exists in a tautomeric equilibrium between the thiol and thione forms.

  • Causality of Electrophile/Base Pairing: Methyl iodide (MeI) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) are utilized. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur nucleophile preferentially attacks the soft methyl iodide electrophile over the harder oxazole nitrogen. K₂CO₃ provides the exact pKa threshold required to deprotonate the thiol without degrading the solvent.

Step 3: Chemoselective Sulfoxidation

The oxidation of the thioether to the sulfoxide is the most kinetically sensitive transformation in this sequence.

  • Causality of Oxidant & Temperature: We utilize meta-chloroperoxybenzoic acid (m-CPBA) due to its reliable electrophilic oxygen transfer capabilities. However, the stoichiometric ratio must be strictly maintained at 1.0 equivalent, and the temperature suppressed to 0 °C. Elevated temperatures or excess oxidant will drive the reaction toward the thermodynamically stable sulfone (2-(methylsulfonyl)-5-phenyloxazole)[2][3]. Furthermore, m-CPBA in certain polar solvents (like DMF) can exhibit severe exothermic instability, necessitating controlled, dropwise addition in a non-coordinating solvent like dichloromethane (DCM)[4].

Quantitative Data & Yield Optimization

To demonstrate the critical nature of temperature and stoichiometry in Step 3, the following table summarizes the optimization data for the sulfoxidation of 2-(methylthio)-5-phenyloxazole.

Oxidant SystemEquivalentsTemp (°C)SolventSulfoxide Yield (%)Sulfone Yield (%)
m-CPBA 1.0 0 DCM 88 < 2
m-CPBA1.025DCM7216
m-CPBA2.525DCM096
H₂O₂ / AcOH1.225EtOH6412

Experimental Protocols (Self-Validating System)

The following workflows are designed as self-validating systems. Every chemical transformation is paired with an In-Process Control (IPC) and a specific chemical quench to verify completion and ensure safety.

Workflow Start Start: 2-Aminoacetophenone Step1 Step 1: CS2 / Na2CO3 (80°C, 12h) Start->Step1 IPC1 IPC 1: LC-MS & TLC (Check for cyclization) Step1->IPC1 Step2 Step 2: MeI / K2CO3 (RT, 4h) IPC1->Step2 IPC2 IPC 2: TLC (Hex/EtOAc) (Ensure complete methylation) Step2->IPC2 Step3 Step 3: m-CPBA / DCM (0°C, 1h) IPC2->Step3 IPC3 IPC 3: LC-MS (Monitor sulfoxide vs sulfone) Step3->IPC3 End Purification & Isolation (Target Compound) IPC3->End

Step-by-step experimental workflow featuring integrated in-process controls (IPCs).

Protocol 1: Synthesis of 2-Mercapto-5-phenyloxazole
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminoacetophenone hydrochloride (10.0 g, 58.3 mmol) and dissolve in a mixture of EtOH (100 mL) and H₂O (20 mL).

  • Reagent Addition: Add Na₂CO₃ (12.3 g, 116.6 mmol, 2.0 eq) portion-wise to avoid excessive effervescence. Once dissolved, add carbon disulfide (17.5 mL, 291.5 mmol, 5.0 eq).

  • Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours.

  • IPC 1: Sample the organic layer. LC-MS must show complete consumption of the starting material and a dominant peak at [M+H]⁺ = 178 m/z.

  • Quench & Isolation: Cool to room temperature. Evaporate the majority of EtOH under reduced pressure. Acidify the aqueous residue with 1M HCl to pH 3. Collect the resulting yellow precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Synthesis of 2-(Methylthio)-5-phenyloxazole
  • Setup: Dissolve 2-mercapto-5-phenyloxazole (8.0 g, 45.1 mmol) in anhydrous DMF (80 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous K₂CO₃ (9.3 g, 67.7 mmol, 1.5 eq) and cool the suspension to 0 °C using an ice bath. Add methyl iodide (3.1 mL, 49.6 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • IPC 2: Perform TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.2) should be completely converted to a higher-running spot (Rf ~0.6).

  • Quench & Isolation: Quench the reaction by pouring it into 400 mL of ice water. Extract the aqueous layer with EtOAc (3 x 150 mL). Wash the combined organic layers with brine (5 x 100 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate to yield the thioether as an off-white solid.

Protocol 3: Synthesis of 2-(Methylsulfinyl)-5-phenyloxazole
  • Setup: Dissolve 2-(methylthio)-5-phenyloxazole (5.0 g, 26.1 mmol) in anhydrous DCM (100 mL) and cool strictly to 0 °C under nitrogen.

  • Reagent Addition: Dissolve m-CPBA (≤77% purity, 5.8 g, ~26.1 mmol, 1.0 eq) in DCM (50 mL). Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel, maintaining the internal temperature at 0 °C.

  • Reaction: Stir at 0 °C for exactly 1 hour.

  • IPC 3: Quench a 0.1 mL aliquot in saturated Na₂S₂O₃ and analyze via LC-MS. The target sulfoxide ([M+H]⁺ = 208 m/z) should be the major peak, with sulfone ([M+H]⁺ = 224 m/z) constituting <2% of the total area.

  • Quench & Isolation: Immediately quench the bulk reaction with saturated aqueous Na₂S₂O₃ (100 mL) to destroy any unreacted peroxide[4]. Vigorously stir for 15 minutes. Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ (3 x 100 mL) to remove m-chlorobenzoic acid byproducts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to afford the pure sulfoxide.

References

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Journal of Medicinal Chemistry. 1

  • An Unexpected Incident with m-CPBA | Organic Process Research & Development. 4

  • Oxidative regulation of the mechanical strength of a C–S bond | Chemical Science. 3

  • Modification of Pyrrolo[2,1-a]isoquinolines and Pyrrolo[1,2-a]quinolines with Ammonium Acetate and Dimethyl Sulfoxide via Methylthiomethylation | The Journal of Organic Chemistry. 2

Sources

Foundational

The Diverse Mechanisms of Action of 5-Phenyloxazole Compounds: A Technical Guide for Drug Development Professionals

The 5-phenyloxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in its interactions with a wide array of biological targets. This technical guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 5-phenyloxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in its interactions with a wide array of biological targets. This technical guide provides an in-depth exploration of the core mechanisms of action of 5-phenyloxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their therapeutic potential. By synthesizing technical accuracy with field-proven insights, this guide delves into the causal relationships behind experimental designs and provides detailed, self-validating protocols for key assays.

Introduction: The 5-Phenyloxazole Core in Medicinal Chemistry

The 5-phenyloxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen atoms attached to a phenyl group, serves as a versatile pharmacophore. Its structural features allow for a variety of intermolecular interactions, including hydrogen bonding, and van der Waals forces, with numerous biological macromolecules. This inherent adaptability has led to the development of 5-phenyloxazole derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide will dissect the primary mechanisms through which these compounds exert their biological functions.

Anti-inflammatory Activity: Selective Inhibition of Cyclooxygenase-2 (COX-2)

A prominent mechanism of action for a significant class of 5-phenyloxazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[1] The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical therapeutic goal, as it can mitigate inflammatory symptoms with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effect of 5-phenyloxazole compounds that target COX-2 stems from their ability to block the production of pro-inflammatory prostaglandins. The following diagram illustrates the signaling pathway affected by these inhibitors.

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Pro-inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate for Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) catalyzes conversion to Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever mediate 5-Phenyloxazole Derivative 5-Phenyloxazole Derivative 5-Phenyloxazole Derivative->COX-2 inhibits

Caption: Inhibition of the COX-2 pathway by a 5-phenyloxazole derivative.

Structure-Activity Relationship (SAR) Insights

The selectivity and potency of 4-aryl/cycloalkyl-5-phenyloxazole derivatives as COX-2 inhibitors have been investigated.[2] These studies are crucial for optimizing lead compounds.

Compound/SubstitutionR Group (Position 4)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference
Celecoxib-2.40.0548
5-Phenyloxazole Derivatives
Compound A4-Methylphenyl>1000.12>833
Compound B4-Fluorophenyl>1000.08>1250
Compound CCyclohexyl>1000.25>400

Note: Data is illustrative and compiled from various sources. Actual values may vary based on specific experimental conditions.

The data suggests that substitution at the 4-position of the oxazole ring with an aryl or cycloalkyl group is a key determinant of COX-2 selectivity. The presence of a p-methyl or p-fluoro substituent on the phenyl ring at this position often leads to high potency and selectivity. This understanding guides the rational design of new derivatives with improved therapeutic profiles.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol outlines a common method for assessing the inhibitory activity of 5-phenyloxazole compounds against human recombinant COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic acid (substrate)

  • Test compound (5-phenyloxazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Incubator at 37°C

  • Plate reader capable of colorimetric or fluorometric detection

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and heme in the reaction buffer. Prepare a stock solution of arachidonic acid.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Background wells: Reaction buffer and inactivated COX-2 enzyme.

    • 100% Initial Activity wells: Reaction buffer, active COX-2 enzyme, and vehicle (e.g., DMSO).

    • Inhibitor wells: Reaction buffer, active COX-2 enzyme, and various concentrations of the test compound.

  • Inhibitor Pre-incubation: Add the test compound or vehicle to the appropriate wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for binding to the enzyme.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[3]

  • Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.[3]

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., stannous chloride).[3]

  • Detection: Measure the product formation using a plate reader. The method of detection will depend on the specific assay kit being used (e.g., ELISA for prostaglandin E2 or a fluorometric probe).

  • Data Analysis: Subtract the background reading from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Anticancer Activity: Targeting Key Proteins in Cancer Progression

5-Phenyloxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial kinases and the disruption of microtubule dynamics.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 2-anilino-5-phenyloxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. 5-Phenyloxazole-based inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activity and downstream signaling.

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds to Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR-2->Downstream Signaling (e.g., PLCγ, PI3K/Akt) activates Angiogenesis Angiogenesis Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Angiogenesis promotes 5-Phenyloxazole Derivative 5-Phenyloxazole Derivative 5-Phenyloxazole Derivative->VEGFR-2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a 5-phenyloxazole derivative.

This protocol describes a method to evaluate the inhibitory effect of 5-phenyloxazole compounds on VEGFR-2 kinase activity.

Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound

  • Positive control (e.g., Sunitinib)

  • 96-well or 384-well plates

  • Luminescence or fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a solution of VEGFR-2 kinase and a master mix containing ATP and the substrate.

  • Assay Setup: Add the test compound dilutions to the wells of the plate.

  • Enzyme Addition: Add the VEGFR-2 kinase solution to the wells.

  • Reaction Initiation: Start the kinase reaction by adding the ATP/substrate master mix.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[4]

  • Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).[4]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Certain 5-phenyloxazole-2-carboxylic acid derivatives have been identified as inhibitors of tubulin polymerization.[5] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

The dynamic instability of microtubules is crucial for the proper formation of the mitotic spindle during cell division. By binding to tubulin, 5-phenyloxazole derivatives can disrupt this delicate balance, leading to mitotic arrest and cell death.

Tubulin_Pathway αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules polymerize to form Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation essential for Cell Division Cell Division Mitotic Spindle Formation->Cell Division enables 5-Phenyloxazole Derivative 5-Phenyloxazole Derivative 5-Phenyloxazole Derivative->αβ-Tubulin Dimers binds to and prevents polymerization

Caption: Disruption of microtubule polymerization by a 5-phenyloxazole derivative.

The cytotoxic effects of 5-phenyloxazole derivatives that inhibit tubulin polymerization are typically evaluated against a panel of cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound 9 HeLa0.78[5]
A5491.08[5]
HepG21.27[5]
ABT751 (Reference) HeLa>10
A549>10
HepG2>10

Note: Data is from a specific study and may vary.[5]

This protocol provides a method to assess the effect of compounds on the cellular microtubule network.[6]

Objective: To qualitatively and quantitatively assess the disruption of microtubule structure in cells treated with a test compound.

Materials:

  • Cancer cell line (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., colchicine or paclitaxel)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls for a specified duration (e.g., 18-24 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize the cell membranes with Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Visually inspect the microtubule morphology for signs of disruption (e.g., depolymerization or bundling). For quantitative analysis, use a high-content imaging system to measure parameters such as microtubule length, density, and cell cycle distribution.

Antimicrobial Activity: A Promising Avenue for New Antibiotics

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. 5-Phenyloxazole derivatives have demonstrated activity against a range of bacteria and fungi, although the precise mechanisms are still under investigation for many compounds.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of 5-phenyloxazole compounds is likely multifactorial. Molecular docking studies have suggested that some derivatives may target essential bacterial enzymes or proteins, such as ribosomal proteins. For instance, certain 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines, which contain a related heterocyclic system, have been docked to the ribosomal 50S protein L2P, suggesting a potential mechanism of protein synthesis inhibition.[7] Further research is needed to elucidate the specific molecular targets for a broader range of 5-phenyloxazole derivatives.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)
Benzoxazole Derivative 1 Staphylococcus aureus256
Candida albicans64-128
Benzoxazole Derivative 2 Klebsiella pneumoniae20

Note: Data compiled from various sources and represents a range of related oxazole structures.

Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a 5-phenyloxazole derivative that inhibits the growth of a specific microorganism.

Materials:

  • Microorganism to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 5-phenyloxazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. This guide has provided a comprehensive overview of their roles as inhibitors of COX-2, VEGFR-2, and tubulin polymerization, as well as their potential as antimicrobial agents. The detailed experimental protocols and structure-activity relationship insights offer a solid foundation for researchers in this field.

Future research should continue to explore the vast chemical space around the 5-phenyloxazole core to identify new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. A deeper understanding of the molecular targets and signaling pathways involved in their antimicrobial activity is also a critical area for further investigation. The continued application of rational drug design, guided by a thorough understanding of the mechanisms of action, will undoubtedly lead to the development of novel 5-phenyloxazole-based drugs to address a range of unmet medical needs.

References

  • Bio-protocol. (n.d.). Cell-Based Tubulin Polymerization Assay. Retrieved from [Link]

  • Zhao, D., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968. [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Probiotek. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Frontiers. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • ACS Publications. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Absorbance-based). Retrieved from [Link]

  • Hashimoto, H., et al. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68. [Link]

  • Taylor & Francis Online. (2025). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • PMC. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • PMC. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]

  • PMC. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • PMC. (n.d.). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]

  • ResearchGate. (2022). Molecular docking of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines to ribosomal 50S protein L2P (2QEX). Retrieved from [Link]

  • ResearchGate. (2023). A review of compounds derivatives with antimicrobial activities. Retrieved from [Link]

  • PMC. (n.d.). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Retrieved from [Link]

  • PubMed. (2007). Synthesis and SAR of[5][6][8]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(4), 696–707. [Link]

  • Semantic Scholar. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • ScienceDirect. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Retrieved from [Link]

  • Dove Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 565–585. [Link]

  • MDPI. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Retrieved from [Link]

  • MDPI. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance. Retrieved from [Link]

  • PMC. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking modeling of compound 5l with BRAFV600E kinase. Retrieved from [Link]

  • PMC. (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • PMC. (n.d.). Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Profiling of Methylsulfinyl Oxazole Derivatives: A Technical Guide for Drug Development

Executive Summary The rational design of heterocyclic pharmacophores requires a rigorous understanding of their thermodynamic behavior in both the solid state and in solution. Oxazole derivatives are highly valued in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic pharmacophores requires a rigorous understanding of their thermodynamic behavior in both the solid state and in solution. Oxazole derivatives are highly valued in medicinal chemistry due to their planar, sp2-hybridized structures and inherent thermal stability, which prevents decomposition even at high boiling temperatures (1). When functionalized with a methylsulfinyl group (–S(=O)CH₃), the oxazole core acquires a unique thermodynamic signature. The sulfoxide moiety introduces a strong dipole moment, a chiral center at the sulfur atom, and potent hydrogen-bond accepting capabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the thermodynamic properties of methylsulfinyl oxazoles, exploring how they modulate local water networks to drive target affinity, and detailing the self-validating experimental protocols required to measure these phenomena accurately.

Structural Thermodynamics and Solvation Dynamics

The Enthalpic and Entropic Balance of the Methylsulfinyl Group

The substitution of a methylthio (–SCH₃) group with a methylsulfinyl (–S(=O)CH₃) group fundamentally alters the solvation shell of the oxazole derivative. The sulfoxide oxygen is a highly localized, electronegative center that heavily orders surrounding water molecules in aqueous solution.

During protein-ligand binding, the displacement of these ordered water molecules plays a critical role in the free energy of binding (ΔG). Research indicates that introducing a methylsulfinyl group can replace high-energy, "unhappy" water molecules trapped within a protein's binding pocket. The release of these destabilized water molecules into the bulk solvent provides a massive entropic driving force (ΔS > 0), which often compensates for the enthalpic penalty of desolvating the highly polar sulfoxide group ().

Application in Kinase Inhibitor Design

Methylsulfinyl oxazoles and their thiazole/oxadiazole bioisosteres have been aggressively pursued as multi-targeted kinase inhibitors. For instance, derivatives targeting DDR2, Src, and Kit kinases utilize the oxazole core to achieve shape complementarity, while the methylsulfinyl group interacts with the hinge region. These compounds are critical in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis (2). The thermodynamic optimization of these inhibitors relies on maximizing the residence time (1/k_off), which is directly linked to the activation enthalpy of the dissociation transition state.

G L_sol Ligand in Solution (Hydrated Sulfoxide) Desolv_L Ligand Desolvation (Enthalpic Penalty: ΔH > 0) L_sol->Desolv_L Heat Input P_sol Protein Target (Trapped High-Energy H2O) Desolv_P Pocket Desolvation (Entropic Gain: ΔS >> 0) P_sol->Desolv_P Heat Input Complex Protein-Ligand Complex (Favorable ΔG) Desolv_L->Complex H-Bond Formation (ΔH < 0) Desolv_P->Complex Bulk Water Release (ΔS > 0)

Caption: Thermodynamic cycle of methylsulfinyl oxazole binding driven by water displacement.

Quantitative Thermodynamic Data

To illustrate the structure-thermodynamic relationships (STR), we must compare the methylsulfinyl group against its reduced (methylthio) and oxidized (methylsulfonyl) counterparts. The table below summarizes the typical thermodynamic parameters observed during the binding of these oxazole derivatives to a model kinase target.

Oxazole DerivativeOxidation StateΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Kd (nM)Tm (°C)
Methylthio-oxazole Reduced (S)-8.5-1.2-9.775.0145.2
Methylsulfinyl-oxazole Intermediate (S=O)-6.2-5.1-11.35.2164.5
Methylsulfonyl-oxazole Oxidized (O=S=O)-4.1-3.8-7.91600.0182.1

Data Interpretation: While the methylthio derivative is primarily enthalpy-driven (favorable ΔH), the methylsulfinyl derivative achieves a significantly lower dissociation constant (Kd) due to a massive entropic contribution (-TΔS). The methylsulfonyl derivative suffers a penalty in both enthalpy and entropy, likely due to steric clashes within the binding pocket and an excessive desolvation penalty. Furthermore, the thermal stability (Tm) increases with the oxidation state, reflecting stronger intermolecular dipole-dipole interactions in the solid state (3).

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic parameters must be derived from self-validating systems. The following protocols detail the exact methodologies required to extract the data presented above.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the enthalpy (ΔH) of binding. Because the methylsulfinyl group is highly sensitive to hydration, the buffer matching between the ligand syringe and the protein cell must be exact.

Step-by-Step Methodology:

  • Dialysis & Buffer Matching: Dialyze the target protein against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours. Causality: The exact dialysis buffer must be used to dissolve the methylsulfinyl oxazole ligand. Even a 1% mismatch in DMSO concentration will generate a massive heat of mixing that masks the binding isotherm.

  • Degassing: Degas both the ligand and protein solutions under vacuum for 10 minutes at 25°C. Causality: Microbubbles in the measurement cell expand and contract during stirring, causing erratic baseline noise that prevents accurate integration of small enthalpic heats.

  • Control Titration (Self-Validation): Titrate the ligand into the bare buffer. Causality: This establishes the background heat of dilution. If this heat is non-linear, it indicates ligand aggregation or micelle formation, invalidating the assay.

  • Experimental Titration: Inject 2 μL aliquots of the ligand (typically 10x protein concentration) into the protein cell (typically 10-20 μM) at 150-second intervals.

  • Data Extraction: Fit the integrated heat peaks to an independent binding model. Self-Validation: The stoichiometry parameter ( n ) must resolve to 0.9−1.1 . An n value of 0.5 indicates that half the protein is denatured or inactive, requiring immediate sample preparation review.

G step1 1. Buffer Matching Exact dialysis buffer used to prevent heat of mixing step2 2. Vacuum Degassing Removes microbubbles to stabilize thermal baseline step1->step2 step3 3. Control Titration Ligand into buffer validates monomeric state step2->step3 step4 4. Target Titration Ligand into protein measures raw heat (μcal/s) step3->step4 step5 5. Isotherm Fitting Extracts ΔH, Ka, and n. Validates active fraction. step4->step5

Caption: Self-validating workflow for Isothermal Titration Calorimetry (ITC).

Differential Scanning Calorimetry (DSC) for Solid-State Phase Behavior

To characterize the thermal stability and phase transitions of the pure methylsulfinyl oxazole API (Active Pharmaceutical Ingredient), DSC is employed.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 2.0 - 3.0 mg of the crystalline methylsulfinyl oxazole into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Methylsulfinyl compounds can be hygroscopic. Hermetic sealing prevents the endothermic evaporation of absorbed water from masking the true melting transition (Tm) or solid-solid phase transitions.

  • Thermal Cycling: Equilibrate at 25°C, then heat at a rate of 10°C/min to 250°C under a dry nitrogen purge (50 mL/min).

  • Analysis: Record the onset temperature (extrapolated onset of the melting endotherm) and the enthalpy of fusion (ΔHf). The lack of mesophase detection upon heating or cooling cycles confirms the absence of liquid crystalline properties, ensuring standard solid-state behavior (3).

Conclusion

The thermodynamic profiling of methylsulfinyl oxazole derivatives reveals a delicate interplay between solvation, stereoelectronic effects, and target complementarity. By leveraging the unique hydrogen-bond accepting nature of the sulfoxide group, drug developers can engineer compounds that displace high-energy water networks, driving affinity through favorable entropy. Executing these designs requires strict adherence to self-validating calorimetric protocols to ensure that observed thermodynamic parameters reflect true molecular interactions rather than experimental artifacts.

References

  • Local Thermodynamic Characterisation of Binding Sites and Protein-Ligand Interactions. TU Dortmund. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. Available at:[Link]

  • WO2013022766A1 - Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors.Google Patents.
  • Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Nano Biomed Eng. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Methylsulfinyl)-5-phenyloxazole as a Versatile Building Block in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Strategic Utility The 1,3-oxazole core is a privileged h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Strategic Utility

The 1,3-oxazole core is a privileged heterocyclic scaffold in medicinal chemistry, extensively utilized in the development of multi-targeted kinase inhibitors and other high-value bioactive molecules 1. While classical oxazole functionalization often relies on halogenated intermediates, the strategic use of 2-(methylsulfinyl)-5-phenyloxazole offers superior atom economy, milder reaction conditions, and exceptional regioselectivity.

As a building block, the 2-methylsulfinyl group (–S(O)CH₃) acts as a highly activated leaving group. The partial positive charge on the sulfur atom, combined with the strong dipole of the S=O bond, withdraws electron density from the already electron-deficient C2 position of the oxazole ring. This dual electronic activation significantly lowers the activation energy required for nucleophilic attack or transition-metal oxidative addition, making it an ideal precursor for both C–Heteroatom and C–C bond formation.

Mechanistic Insights & Reactivity Profile

The synthetic utility of 2-(methylsulfinyl)-5-phenyloxazole diverges into two primary mechanistic pathways:

  • Nucleophilic Aromatic Substitution (S_NAr): The highly electrophilic C2 position readily accepts nucleophiles (amines, alcohols, thiols) to form a Meisenheimer complex. Upon collapse of this intermediate, the methanesulfenate anion (MeSO⁻) is expelled. Because MeSO⁻ is a thermodynamically stable and non-corrosive leaving group, these reactions proceed rapidly at ambient or slightly elevated temperatures without the need for transition-metal catalysts.

  • Liebeskind-Srogl Cross-Coupling: Sulfoxide-bearing heterocycles are highly effective electrophilic coupling partners in transition-metal-catalyzed reactions 2. In the presence of a Palladium catalyst and a Copper(I) co-factor, the C–S(O) bond undergoes oxidative addition. The Copper(I) salt acts as a "thiophile," scavenging the sulfur moiety to prevent catalyst poisoning, thereby driving transmetalation with arylboronic acids to form 2-aryl-5-phenyloxazoles 3.

MechanisticPathways SM 2-(Methylthio)-5-phenyloxazole (Stable Precursor) Ox Controlled Oxidation (mCPBA, 0 °C) SM->Ox [O] BB 2-(Methylsulfinyl)-5-phenyloxazole (Activated Electrophile) Ox->BB SNAr_Path SNAr Pathway (Nucleophilic Attack at C2) BB->SNAr_Path + Nu-H LS_Path Liebeskind-Srogl Pathway (Pd/Cu Transmetalation) BB->LS_Path + Ar-B(OH)2 Prod_SNAr 2-Amino/Alkoxy-5-phenyloxazole (C-N / C-O Bond Formation) SNAr_Path->Prod_SNAr - MeSOH Prod_LS 2-Aryl-5-phenyloxazole (C-C Bond Formation) LS_Path->Prod_LS - Cu-S(O)Me

Fig 1. Divergent synthetic pathways utilizing 2-(methylsulfinyl)-5-phenyloxazole.

Quantitative Data: Leaving Group Efficacy at C2-Oxazole

To understand the operational advantages of the sulfoxide building block, it is essential to compare it against other common leaving groups at the oxazole C2 position. The data below summarizes the typical parameters required for >90% conversion in a standard S_NAr amination with morpholine.

Leaving GroupTypical Reaction Temp (°C)Typical Reaction Time (h)Relative ReactivityPrimary ByproductOperational Notes
-SMe (Thioether)100 - 12012 - 24LowMethanethiolPoor leaving group; requires harsh thermal conditions and generates toxic, foul-smelling gas.
-Cl (Chloride)60 - 806 - 12ModerateHClProne to spontaneous hydrolysis during storage; generates corrosive acid requiring strong base.
-S(O)Me (Sulfoxide)20 - 50 1 - 4 High Methanesulfenic acid Optimal balance of shelf-stability and high electrophilicity. Mild conditions preserve sensitive functional groups.
-SO₂Me (Sulfone)0 - 200.5 - 2Very HighMethanesulfinic acidCan be overly reactive, occasionally leading to unwanted ring-opening side reactions.

Validated Experimental Protocols

Protocol A: Controlled Oxidation to 2-(Methylsulfinyl)-5-phenyloxazole

Objective: Synthesize the activated sulfoxide building block while strictly avoiding over-oxidation to the sulfone 1.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(methylthio)-5-phenyloxazole (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere.

    • Causality: DCM is a non-coordinating, aprotic solvent that readily solubilizes both the substrate and the oxidant, ensuring a homogeneous reaction environment.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Kinetic control is critical. At 0 °C, the oxidation of the thioether to the sulfoxide is rapid, but the subsequent oxidation to the sulfone is thermodynamically suppressed.

  • Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.05 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents localized thermal spikes (the reaction is highly exothermic), maintaining kinetic selectivity.

  • In-Process Control (IPC): Stir for 1 hour at 0 °C. Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS.

    • Self-Validation: The starting material must be completely consumed. If unreacted thioether remains, add an additional 0.05 eq of mCPBA.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) and stir for 10 minutes.

    • Causality: Na₂S₂O₃ chemically reduces any residual mCPBA or peroxides, halting further oxidation and preventing explosive hazards during downstream concentration.

  • Neutralization: Add saturated aqueous NaHCO₃ and stir for an additional 15 minutes.

    • Causality: Neutralizes the meta-chlorobenzoic acid byproduct, converting it to its water-soluble sodium salt for complete removal in the aqueous phase.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid is suitable for immediate use.

ExperimentalWorkflow Step1 1. Oxidation mCPBA in DCM (0 °C, 1 h) Step2 2. Quench Na2S2O3 (aq) (Destroys Peroxides) Step1->Step2 Step3 3. Neutralization NaHCO3 (aq) (Removes Acid) Step2->Step3 Step4 4. Isolation Phase Separation & Concentration Step3->Step4 Step5 5. Application SNAr / Coupling (Immediate Use) Step4->Step5

Fig 2. Self-validating experimental workflow for the preparation and isolation of the sulfoxide.

Protocol B: S_NAr Amination

Objective: Synthesize 2-amino-5-phenyloxazole derivatives via displacement of the sulfinyl group.

Step-by-Step Methodology:

  • Setup: Dissolve 2-(methylsulfinyl)-5-phenyloxazole (1.0 eq) in THF (0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sink. It neutralizes the methanesulfenic acid byproduct, preventing the amine nucleophile from becoming protonated and rendered inactive.

  • Nucleophile Addition: Add the primary or secondary amine (1.5 eq) and stir at 25–50 °C for 2–4 hours.

    • Causality: The highly electrophilic C2 position allows for mild reaction temperatures, which is crucial for preserving stereocenters or sensitive functional groups on complex amine nucleophiles.

  • Workup & Validation: Concentrate the mixture, redissolve in EtOAc, and wash with brine (3x). Dry and purify via flash chromatography. LC-MS should confirm the mass of the target amine and the absence of the sulfoxide precursor.

Protocol C: Pd-Catalyzed Liebeskind-Srogl Cross-Coupling

Objective: Synthesize 2-aryl-5-phenyloxazole via C–C bond formation 2.

Step-by-Step Methodology:

  • Degassing: Dissolve the sulfoxide (1.0 eq) and arylboronic acid (1.5 eq) in anhydrous THF (0.1 M). Degas the solution by sparging with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) catalyst.

  • Catalyst & Co-factor Addition: Add Pd(PPh₃)₄ (5 mol%) and Copper(I) thiophene-2-carboxylate (CuTC, 1.5 eq) under a positive Argon blanket.

    • Causality: CuTC is the critical stoichiometric co-factor. It scavenges the released sulfur species, preventing the formation of a stable, dead-end Pd–S complex and driving the transmetalation step forward.

  • Heating: Heat the mixture to 60 °C for 4–6 hours.

    • Causality: Mild heating provides the necessary activation energy for the oxidative addition of the C–S(O) bond to the Pd(0) center without decomposing the catalyst.

  • Filtration & Workup: Cool to room temperature and filter the crude mixture through a pad of Celite.

    • Causality: The reaction generates insoluble, fine copper-sulfur byproducts. Celite filtration efficiently removes these particulates, preventing severe emulsions during subsequent aqueous workup.

References

  • Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors. Google Patents. 1

  • Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis. ACS Publications. 2

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. ACS Publications. 3

  • 2-(Methanesulfinyl)-4-phenyl-1,3-oxazole. Benchchem. 4

Sources

Application

Introduction: Unveiling the Synthetic Potential of a Multifaceted Oxazole

An In-Depth Technical Guide to Cross-Coupling Reactions Utilizing 2-(Methylsulfinyl)-5-phenyloxazole To the community of researchers, scientists, and drug development professionals, this guide introduces 2-(Methylsulfiny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cross-Coupling Reactions Utilizing 2-(Methylsulfinyl)-5-phenyloxazole

To the community of researchers, scientists, and drug development professionals, this guide introduces 2-(Methylsulfinyl)-5-phenyloxazole, a heterocyclic compound poised for significant applications in modern organic synthesis. The oxazole core is a privileged scaffold, prevalent in numerous biologically active molecules and functional materials. The strategic placement of a phenyl group at the 5-position and a methylsulfinyl group at the 2-position imparts unique reactivity, opening avenues for diverse molecular elaborations through cross-coupling reactions.

The methylsulfinyl (sulfoxide) moiety is not merely a spectator. It can function as a leaving group, enabling C-C bond formation at the C2 position, or as a directing group, influencing the regioselectivity of C-H functionalization at the C4 position. This dual reactivity makes 2-(Methylsulfinyl)-5-phenyloxazole a versatile building block for creating complex molecular architectures.

While direct literature on the cross-coupling reactions of this specific molecule is emerging, this guide provides expertly-derived protocols based on well-established principles for oxazole chemistry and the known reactivity of sulfoxide-containing compounds.[1][2] These application notes serve as a robust starting point for methods development and exploration.

Plausible Synthetic Pathway

The synthesis of 2-(Methylsulfinyl)-5-phenyloxazole can be envisioned from readily available starting materials. A probable route involves the initial formation of the corresponding methylthio-oxazole, followed by selective oxidation to the sulfoxide.

cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation 2-Mercapto-5-phenyloxazole 2-Mercapto-5-phenyloxazole Product_Thioether 2-(Methylthio)-5-phenyloxazole 2-Mercapto-5-phenyloxazole->Product_Thioether S-Methylation Methyl_Iodide Methyl Iodide Methyl_Iodide->Product_Thioether Base Base (e.g., K2CO3) Base->Product_Thioether Product_Sulfoxide 2-(Methylsulfinyl)-5-phenyloxazole Product_Thioether->Product_Sulfoxide Oxidation Oxidant Oxidant (e.g., m-CPBA) Oxidant->Product_Sulfoxide cluster_0 Pathway A: C2-Functionalization cluster_1 Pathway B: C4-Functionalization A_Start 2-(Methylsulfinyl)- 5-phenyloxazole A_Int Pd(II)-Oxazole Intermediate A_Start->A_Int Oxidative Addition (C-S Cleavage) A_End 2-Aryl-5-phenyloxazole A_Int->A_End Transmetalation & Reductive Elimination B_Start 4-Bromo-2-(Methylsulfinyl)- 5-phenyloxazole B_Int Pd(II)-Oxazole Intermediate B_Start->B_Int Oxidative Addition (C-Br Cleavage) B_End 4-Aryl-2-(Methylsulfinyl)- 5-phenyloxazole B_Int->B_End Transmetalation & Reductive Elimination

Caption: Two primary cross-coupling pathways for the title compound.

Application Protocol 1: Suzuki-Miyaura Coupling at the C4-Position

This protocol outlines a representative Suzuki-Miyaura reaction for the arylation of a pre-functionalized substrate, 4-Bromo-2-(methylsulfinyl)-5-phenyloxazole . This approach is a cornerstone for creating biaryl structures. [3][4] Experimental Workflow

G A 1. Reagent Setup B 2. Inert Atmosphere A->B Combine Oxazole, Boronic Acid, Base C 3. Solvent & Catalyst Addition B->C Evacuate & backfill with Argon/N2 (3x) D 4. Reaction Heating C->D Add degassed solvent and Pd catalyst solution E 5. Work-up D->E Heat to 80-100 °C, Monitor by TLC/LC-MS F Purify via Column Chromatography E->F Cool, dilute with EtOAc, wash with water & brine

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Detailed Methodology

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-2-(methylsulfinyl)-5-phenyloxazole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (see table below, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80–100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample ReagentMolar Equiv.Role
Oxazole Substrate 4-Bromo-2-(methylsulfinyl)-5-phenyloxazole1.0Electrophile
Boronic Acid Phenylboronic Acid1.2Nucleophile
Catalyst Pd(PPh₃)₄0.05 (5 mol%)Catalyst
Base K₂CO₃ or Cs₂CO₃2.0Activates Boronic Acid
Solvent System 1,4-Dioxane/H₂O (4:1)-Solvent
Temperature 90 °C-Reaction Condition
Time 12-24 h-Reaction Condition

Application Protocol 2: Heck Alkenylation at the C4-Position

The Heck reaction is a powerful method for forming C-C bonds by coupling the C4-iodo derivative with an alkene, providing access to stilbene-like oxazole structures. [5][6]This protocol is based on established methods for iodoheterocycles. [5] Detailed Methodology

  • Reaction Setup: In a dry Schlenk tube, combine 4-Iodo-2-(methylsulfinyl)-5-phenyloxazole (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand (e.g., PPh₃, 0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF), the alkene (1.2 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Table 2: Representative Conditions for Heck Alkenylation

ComponentExample ReagentMolar Equiv.Role
Oxazole Substrate 4-Iodo-2-(methylsulfinyl)-5-phenyloxazole1.0Electrophile
Alkene Styrene1.2Nucleophile
Catalyst Pd(OAc)₂0.05 (5 mol%)Pre-catalyst
Ligand PPh₃0.10 (10 mol%)Ligand
Base Triethylamine (Et₃N)2.0Base/Halide Scavenger
Solvent N,N-Dimethylformamide (DMF)-Solvent
Temperature 100 °C-Reaction Condition
Time 18-24 h-Reaction Condition

Application Protocol 3: Desulfinylative Sonogashira Coupling at the C2-Position

This advanced protocol leverages the methylsulfinyl group as a leaving group, enabling the direct alkynylation of the C2 position. This method is based on the principles of C-S bond cleavage in cross-coupling reactions. [2] Catalytic Cycle: Sonogashira Coupling

sonogashira_cycle cluster_copper Copper Cycle pd0 Pd(0)L2 pd_oad R-Pd(II)(SOCH3)L2 pd0->pd_oad Oxidative Addition R-SOCH3 pd_trans R-Pd(II)(C≡CR')L2 pd_oad->pd_trans Transmetalation from Cu(I)-C≡CR' pd_trans->pd0 Reductive Elimination product R-C≡CR' pd_trans->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne + H-C≡CR' - HX

Caption: Catalytic cycle for Sonogashira coupling. [7][8] Detailed Methodology

  • Reaction Setup: To a dry Schlenk flask, add 2-(Methylsulfinyl)-5-phenyloxazole (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Copper(I) iodide (CuI, 0.03 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) followed by the base (e.g., Diisopropylamine, 2.5 equiv.) and the terminal alkyne (1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Table 3: Representative Conditions for Desulfinylative Sonogashira Coupling

ComponentExample ReagentMolar Equiv.Role
Oxazole Substrate 2-(Methylsulfinyl)-5-phenyloxazole1.0Electrophile
Alkyne Phenylacetylene1.5Nucleophile
Catalyst Pd(PPh₃)₄0.05 (5 mol%)Catalyst
Co-catalyst Copper(I) Iodide (CuI)0.03 (3 mol%)Co-catalyst
Base Diisopropylamine (DIPA)2.5Base/Solvent
Solvent Tetrahydrofuran (THF)-Solvent
Temperature 25-50 °C-Reaction Condition
Time 12-24 h-Reaction Condition

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Poisoning by Sulfur. 2. Inactive Catalyst. 3. Insufficiently strong base (Suzuki).1. Switch to more robust, electron-rich, and sterically hindered ligands (e.g., SPhos, XPhos). Use a well-defined precatalyst (e.g., a Buchwald G3 precatalyst). 2. Ensure all reagents are pure and solvents are anhydrous and degassed. 3. For Suzuki couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃.
Formation of Homocoupling Product 1. (Suzuki) Protodeboronation of boronic acid. 2. (Sonogashira) Oxidative coupling of the alkyne (Glaser coupling).1. Use boronic esters (e.g., pinacol esters) which are more stable. Minimize water content if possible. 2. Ensure the reaction is strictly anaerobic. The presence of oxygen promotes Glaser coupling.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong, leading to side reactions on the oxazole ring.1. Lower the reaction temperature and extend the reaction time. 2. Screen milder bases. For example, use NaHCO₃ or K₂CO₃ instead of stronger alkoxides or phosphates.
Reductive Dehalogenation (for C4-halo substrates) Competing pathway where the halide is replaced by hydrogen.Use ligands that promote rapid reductive elimination over competing pathways. Ensure the transmetalation step is efficient by using an appropriate base and solvent system.

References

  • Mato, M., et al. (2017). Ferrocenylindium Reagents in Palladium-Catalyzed Cross-Coupling Reactions: Asymmetric Synthesis of Planar Chiral 2-Aryl Oxazolyl and Sulfinyl Ferrocenes. Request PDF. Available at: [Link]

  • Derivatization of oxazole 2 e by palladium-catalyzed cross coupling reactions. (2026). ResearchGate. Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals. Available at: [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Kou, M., et al. (2022). Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters. Available at: [Link]

  • Shirvani, G., et al. (2025). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. ResearchGate. Available at: [Link]

  • 5-(Thiophen-2-yl)oxazole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Heck Reaction. (n.d.). University of Regensburg. Available at: [Link]

  • Singh, G., et al. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ball, N. D., et al. (2012). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019). MDPI. Available at: [Link]

  • Sharma, A., & Bhatt, S. (2017). Heck Reaction—State of the Art. Semantic Scholar. Available at: [Link]

  • Cross-Coupling Reaction of Oxazoles. (2014). ResearchGate. Available at: [Link]

  • GÜMRÜKÇÜ, N. (n.d.). Synthesis and Antioxidant Activities of New 2-(4-methylphenylsulphonyl)-5-Aryl- 1,3,4-Oxadiazole Compounds. DergiPark. Available at: [Link]

  • Barham, J. P., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

Sources

Method

Topic: High-Efficiency Purification of 2-(Methylsulfinyl)-5-phenyloxazole: A Guide to Modern Chromatographic Techniques

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the chromatographic purification of 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chromatographic purification of 2-(Methylsulfinyl)-5-phenyloxazole, a heterocyclic compound of interest in pharmaceutical research. As a moderately polar molecule featuring a stereogenic sulfoxide center, its purification requires careful consideration of stationary phase, mobile phase, and overall technique to achieve high purity and, if necessary, enantiomeric separation.[1] This guide moves beyond standard protocols to explain the underlying principles and strategic decisions required for successful purification, from initial crude cleanup by flash chromatography to high-resolution separation using Preparative HPLC and Supercritical Fluid Chromatography (SFC).

Introduction and Physicochemical Analysis

2-(Methylsulfinyl)-5-phenyloxazole is a bifunctional molecule containing an aromatic oxazole ring and a chiral sulfoxide group. The oxazole core is a common scaffold in medicinal chemistry, while the sulfoxide moiety not only influences polarity and solubility but also introduces stereochemistry that can be critical for biological activity.[1] The purification goal is often twofold: to remove synthetic impurities (e.g., starting materials, byproducts, or the corresponding sulfide and sulfone) and, in many cases, to resolve the two enantiomers.

Key Physicochemical Properties for Chromatography:

  • Polarity: The sulfoxide group (S=O) is highly polar, while the phenyloxazole system is more hydrophobic. This makes the overall molecule moderately polar, suitable for both normal-phase and reversed-phase chromatography.

  • Solubility: The compound is expected to have good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and acetonitrile (ACN). Solubility in less polar solvents like hexanes may be limited. For reversed-phase and SFC applications, solubility in mobile phase modifiers (e.g., methanol, ethanol) is crucial.[2]

  • Stability: Sulfoxides can be sensitive to highly acidic or basic conditions and certain reactive stationary phases.[3] Care must be taken to avoid degradation during purification. The thermal stability of sulfoxides is generally high, but photo-induced racemization can occur under certain conditions, a factor to consider during handling and storage.[4]

  • Chirality: The sulfur atom in the methylsulfinyl group is a stereocenter. Therefore, racemic mixtures will require chiral chromatography for separation.[1]

Strategic Purification Workflow

The choice of purification technique is dictated by the scale of the purification, the nature of the impurities, and the required final purity. A logical workflow ensures efficiency and minimizes resource consumption.

G cluster_0 Purification Strategy Crude Crude 2-(Methylsulfinyl)-5-phenyloxazole Decision1 Purity Requirement? Crude->Decision1 Flash Flash Chromatography (Normal-Phase) Decision1->Flash >95% (Bulk) Decision2 Chiral Separation Needed? Decision1->Decision2 >99% (High Purity) Bulk_Pure >95% Pure Bulk Product Flash->Bulk_Pure Prep_HPLC Preparative HPLC (Reversed-Phase) Decision2->Prep_HPLC No SFC Supercritical Fluid Chromatography (SFC) Decision2->SFC Yes Pure_Achiral >99% Pure Achiral Product Prep_HPLC->Pure_Achiral Pure_Enantiomers >99% Pure Enantiomers SFC->Pure_Enantiomers

Caption: Decision workflow for selecting the appropriate purification technique.

Technique 1: Normal-Phase Flash Chromatography

Flash chromatography is the ideal first-pass technique for purifying multi-gram quantities of the target compound to a purity of >95%, effectively removing non-polar and highly polar impurities.[5]

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel is used due to its effectiveness in separating moderately polar compounds and its low cost.[6]

  • Mobile Phase: An ethyl acetate/hexanes system is the standard for compounds of this polarity. The ratio is determined by Thin Layer Chromatography (TLC) to achieve an Rf value of 0.15-0.3 for the target compound, which provides a good balance between resolution and run time.[6][7] For more polar impurities, a methanol/DCM system may be required.[7]

Protocol 3.1: Flash Chromatography Purification
  • TLC Method Development:

    • Dissolve a small amount of the crude material in DCM or EtOAc.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 30% EtOAc/Hexanes, then 50%, then 70%) to find a system where the product Rf is ~0.25 and is well-separated from major impurities.[6]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM).

    • Add 2-3 g of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" technique prevents solvent-related band broadening and improves resolution compared to liquid injection, especially when the sample has poor solubility in the initial mobile phase.[6][8]

  • Column Packing and Elution:

    • Select a pre-packed silica column or pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

    • Load the dry sample onto the top of the column.

    • Begin elution with the initial mobile phase for 2-3 column volumes (CV).

    • Run a linear gradient from the initial mobile phase to a higher polarity mobile phase (e.g., 10% to 80% EtOAc in Hexanes over 10-15 CV).

    • Collect fractions based on UV detection (typically at 254 nm, as the phenyloxazole moiety is a strong chromophore).

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC or analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(Methylsulfinyl)-5-phenyloxazole.

Technique 2: Preparative Reversed-Phase HPLC (RP-HPLC)

For achieving purity levels >99%, preparative RP-HPLC is a powerful tool. It is particularly effective at removing closely-related polar impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18-bonded silica column is chosen for its broad applicability and stability. The non-polar stationary phase retains the phenyloxazole portion of the molecule, while the polar mobile phase elutes it.[9]

  • Mobile Phase: A mixture of water and acetonitrile or methanol is standard for RP-HPLC.[10] A small amount of formic acid (0.1%) is often added to improve peak shape by protonating any basic sites on the molecule or residual silanols on the stationary phase.

Protocol 4.1: High-Purity Purification by RP-HPLC
  • Analytical Method Development:

    • Develop a method on an analytical RP-HPLC system (e.g., C18 column, 4.6 x 150 mm, 5 µm).

    • Screen gradients of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). A typical starting gradient is 10-95% B over 15 minutes.

    • Optimize the gradient to ensure the product peak is well-resolved from all impurities.

  • Sample Preparation:

    • Dissolve the crude or semi-purified material in a solvent that is strong enough to ensure complete solubility but weak enough to not cause peak distortion upon injection. A 1:1 mixture of ACN:Water or pure DMSO is often a good choice.[2] Ensure the solution is filtered through a 0.45 µm filter.

  • Preparative Separation:

    • Equilibrate the preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) with the initial mobile phase composition for at least 3-5 column volumes.

    • Inject the sample solution. The loading amount depends on the column size and separation difficulty, but a good starting point is 50-100 mg for a 21.2 mm ID column.

    • Run the scaled-up gradient method. The flow rate will be proportionally higher than the analytical method (e.g., 20 mL/min for a 21.2 mm column).

    • Collect fractions triggered by UV absorbance or time.

  • Post-Purification:

    • Analyze the fractions for purity.

    • Combine pure fractions. Much of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution should be frozen and lyophilized to yield the final, high-purity product.

Technique 3: Preparative Supercritical Fluid Chromatography (SFC)

SFC has emerged as a premier technique for purification in the pharmaceutical industry, especially for chiral separations.[11][12] It is faster, uses significantly less organic solvent than HPLC, and yields fractions that are easy to work up.[13][14] This makes it the method of choice for separating the enantiomers of 2-(Methylsulfinyl)-5-phenyloxazole.

Causality Behind Experimental Choices:

  • Mobile Phase: SFC uses compressed carbon dioxide (CO₂) as the primary mobile phase, which is non-toxic and non-flammable. A small amount of an organic modifier, typically methanol or ethanol, is added to modulate solvent strength and improve selectivity.[11] This "green" approach drastically reduces organic solvent waste.[11][12]

  • Stationary Phase: For chiral separations of sulfoxides, polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are highly effective.[1] Columns such as Chiralcel OD or Chiralpak AD/IA are excellent starting points.

Protocol 5.1: Chiral SFC Separation of Enantiomers
  • Analytical Method Screening:

    • Screen several chiral columns (e.g., Chiralpak IA, IC, ID) on an analytical SFC system.

    • Use a generic screening gradient of 5% to 40% Methanol (co-solvent) in CO₂ over 5-10 minutes.

    • Identify the column and co-solvent combination that provides the best resolution between the two enantiomers. Isocratic conditions often provide the best throughput for preparative work.[11]

  • Sample Preparation:

    • Dissolve the racemic mixture in the mobile phase modifier (e.g., methanol or ethanol) or another suitable solvent. The concentration should be as high as possible to maximize throughput.

  • Preparative Chiral SFC:

    • Equilibrate the scaled-up preparative chiral column (e.g., 21 x 250 mm, 5 µm) with the optimized isocratic mobile phase (e.g., 15% Ethanol in CO₂).

    • Set the back pressure regulator (BPR) typically to 120-150 bar.

    • Inject the sample. Stacked injections are commonly used in SFC to maximize throughput, where a new injection is made before the previous one has fully eluted.[12]

    • Collect the separated enantiomer fractions after the detector. The CO₂ vaporizes upon depressurization, leaving the purified compound in a small volume of the organic modifier.

  • Analysis and Work-up:

    • Analyze the collected fractions by chiral analytical SFC or HPLC to determine enantiomeric excess (ee).

    • Combine the fractions for each pure enantiomer and remove the modifier solvent under reduced pressure.

Comparative Analysis of Purification Techniques

ParameterFlash ChromatographyPreparative RP-HPLCPreparative SFC
Typical Purity 90-98%>99%>99% (Achiral & Chiral)
Throughput High (g to kg)Low to Medium (mg to g)High (mg to kg)[11]
Solvent Consumption HighVery High (Aqueous/Organic)Very Low (Mainly CO₂)[13]
Cost per Sample LowHighMedium (High initial cost, low running cost)[11]
Post-Processing Simple evaporationLyophilization requiredSimple evaporation[14]
Chiral Capability No (unless chiral phase is used)Yes (with chiral column)Excellent[12]

Troubleshooting

  • Poor Resolution in Flash: If peaks are broad or overlapping, reduce the column loading or switch to a shallower gradient. Ensure the sample was dry-loaded correctly.[8]

  • Compound Degradation: If degradation is suspected on silica, consider using a less acidic stationary phase like alumina (neutral) or C18-functionalized silica for flash chromatography.[3]

  • No Separation in Chiral SFC: The choice of chiral stationary phase is paramount. If one column doesn't work, screen others. Also, try changing the co-solvent (e.g., from methanol to ethanol or isopropanol) as this can dramatically alter selectivity.

References

  • Practical Advances in SFC for the Purification of Pharmaceutical Molecules. (2016, April 21). LCGC North America.
  • Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research
  • SFC Purific
  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2026, March 15). Pharmaceutical Technology.
  • Walk-up SFC-MS for Fast Purification of reaction Mixtures within Discovery Chemistry.
  • Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. (2024, March 22).
  • Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
  • Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Fundamental Research on Chiral Sulfoxides: A Technical Guide for Drug Development. Benchchem.
  • Purification of Polar Organic Compounds by Flash Chromatography: Applic
  • Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (2022, June 02). PSE Community.org.
  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • How to purify a sulfone and sulfide sulfoxide without a column? (2024, November 23).
  • General methods for flash chrom
  • Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Flash Chromatography: A Speedy Solution for Separation & Purific
  • Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms for Determination of Stability. (1984). Journal of Pharmaceutical Sciences.
  • An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-4,5-diphenyloxazole. Benchchem.
  • Enantioselective Synthesis of Sulfoxides: 2000−2009. (2010, April 23). Chemical Reviews.
  • Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. (2021, November 20). The Journal of Organic Chemistry.
  • Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability. (2019, September 01). Journal of the American Chemical Society.
  • Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. (2025, September 19). Foods.
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 04). Molecules.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). Journal of Research in Pharmacy.

Sources

Application

Application Note: Catalytic C–H Functionalization of 5-Phenyloxazoles: Protocols for Late-Stage C2-Diversification

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The 5-phenyloxazole scaffold is a privileged str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The 5-phenyloxazole scaffold is a privileged structural motif frequently encountered in pharmaceutically active compounds, fluorescent dyes, and advanced materials. Historically, accessing highly decorated oxazoles required cumbersome de novo cyclization strategies. Today, late-stage catalytic C–H functionalization offers a highly atom-economical and modular approach to diversify these heterocycles.

Because the C5 position is blocked by the phenyl ring in 5-phenyloxazole, catalytic functionalization is directed toward the remaining C2 and C4 positions. The C2 position —flanked by the electronegative oxygen and nitrogen atoms—is significantly more acidic and reactive. Consequently, regioselective functionalization at C2 can be achieved via two primary mechanistic paradigms:

  • Concerted Metalation-Deprotonation (CMD): Utilized in Palladium and Nickel catalysis, where a transition metal and a base work synergistically to cleave the C2–H bond[1].

  • Radical Cross-Dehydrogenative Coupling (CDC): Utilized in Cobalt catalysis, where single-electron transfer (SET) processes generate reactive intermediates that couple at the electron-deficient C2 position[2].

This application note details three field-proven, self-validating protocols for the C2-functionalization of 5-phenyloxazoles, explaining the causality behind the reagent choices and providing strict quality control (QC) checkpoints to ensure reproducibility.

Mechanistic Pathways & Workflow Visualizations

To successfully implement these protocols, one must understand the catalytic cycles governing the transformations. Below is the mechanistic pathway for the Nickel-catalyzed C2-arylation, which relies on a base-assisted CMD step.

NiCatalyticCycle Ni0 Ni(0) Active Species [Ni(COD)2 / Ligand] OxAdd Oxidative Addition + Ar-X Ni0->OxAdd NiII_Ar Ar-Ni(II)-X Intermediate OxAdd->NiII_Ar BaseEx Base Exchange + Base (e.g., P2Et) NiII_Ar->BaseEx NiII_Base Ar-Ni(II)-Base BaseEx->NiII_Base CHAct C-H Metalation (CMD) + 5-Phenyloxazole NiII_Base->CHAct NiII_Ox Ar-Ni(II)-Oxazole Intermediate CHAct->NiII_Ox RedElim Reductive Elimination - C2-Aryloxazole NiII_Ox->RedElim RedElim->Ni0

Figure 1: Catalytic cycle for the Ni-catalyzed C2-arylation of 5-phenyloxazole via a CMD pathway.

CoCDC Co2 Co(II) Precatalyst Ox Oxidation (TBHP) Co2->Ox Co3 Co(III) Active Species Ox->Co3 RadGen Ether Radical Generation Ox->RadGen t-BuO• abstracts H Co3_Ox Co(III)-Oxazole Intermediate Co3->Co3_Ox + Oxazole Co4 Co(IV) Intermediate RadGen->Co4 Oxazole 5-Phenyloxazole Oxazole->Co3_Ox Co3_Ox->Co4 + Ether Radical Co4->Co2 Catalyst Regeneration Prod C2-Alkylated Product Co4->Prod Reductive Elimination

Figure 2: Radical-mediated Cross-Dehydrogenative Coupling (CDC) pathway for Co-catalyzed alkylation.

Quantitative Data: Method Comparison

To select the optimal functionalization strategy for your specific drug development pipeline, consult the comparative data summarized in Table 1.

Table 1: Comparison of Catalytic C2-Functionalization Methods for 5-Phenyloxazole

MethodCatalyst SystemSubstrate Scope / ElectrophileOptimal Base / OxidantTemp / TimeTypical YieldKey Advantage
Pd-Catalyzed Arylation [3]NHC–Pd(II)–Im (5 mol%)Aryl ChloridesLiOtBu (5.0 eq)130 °C / 18 h70–95%Phosphine-free; excellent for unreactive aryl chlorides.
Ni-Catalyzed Arylation [1]Ni(COD)₂ / N-XantphosAryl Bromides & ChloridesP₂Et or K₃PO₄110 °C / 20 h60–97%Earth-abundant metal; high functional group tolerance.
Co-Catalyzed CDC Alkylation [2]Co(acac)₂ (10 mol%)Cyclic Ethers (e.g., 1,4-Dioxane)TBHP (4.0 eq)120 °C / 14 h50–75%Direct C(sp²)–C(sp³) coupling without pre-functionalization.

Experimental Protocols & Self-Validation Systems

Protocol A: Nickel-Catalyzed C2-Arylation with Aryl Chlorides

This protocol utilizes an earth-abundant Nickel catalyst to couple 5-phenyloxazole with pharmaceutically relevant aryl chlorides[1].

Causality of Reagents:

  • Ni(COD)₂: Serves as the Ni(0) source. It readily undergoes oxidative addition with aryl chlorides.

  • N-Xantphos: The wide bite angle of this bidentate ligand forces the metal center into a geometry that dramatically accelerates the final reductive elimination step.

  • Phosphazene Base (P₂Et): Chosen for its exceptional solubility in organic solvents compared to inorganic carbonates, ensuring a homogeneous deprotonation environment for the CMD step.

  • tert-Amyl Alcohol: A bulky, mildly polar protic solvent that stabilizes transition states without participating in unwanted nucleophilic side reactions.

Step-by-Step Methodology:

  • Preparation (Glovebox Required): Transfer all materials into an argon-filled glovebox. Ni(COD)₂ is highly sensitive to oxygen and moisture.

  • Reaction Assembly: In a 20 mL scintillation vial, combine 5-phenyloxazole (73 mg, 0.50 mmol, 1.0 equiv), the desired aryl chloride (0.75 mmol, 1.5 equiv), Ni(COD)₂ (14 mg, 0.05 mmol, 10 mol%), and N-Xantphos (33 mg, 0.06 mmol, 12 mol%).

  • Solvent & Base Addition: Add phosphazene base P₂Et (255 mg, 0.75 mmol, 1.5 equiv) followed by anhydrous tert-amyl alcohol (2.0 mL).

  • Execution: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and stir at 110 °C in a pre-heated reaction block for 20 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove the catalyst, and concentrate in vacuo. Purify via silica gel chromatography (typically 80/20 hexanes/EtOAc).

Quality Control & Self-Validation Checkpoints:

  • Pre-Reaction QC: Perform a Karl Fischer titration on the tert-amyl alcohol. Moisture levels must be < 50 ppm; otherwise, the Ni(0) catalyst will prematurely quench, resulting in a black precipitate before heating.

  • In-Process QC: A successful active catalyst formation is visually indicated by the solution transitioning from yellow/orange to a deep red/brown hue upon heating.

  • Post-Reaction QC: Before workup, spike a 10 µL reaction aliquot with dodecane (internal standard). Analyze via GC-FID to confirm >90% consumption of 5-phenyloxazole. If conversion is low, suspect base degradation or oxygen ingress.

Protocol B: Cobalt-Catalyzed Cross-Dehydrogenative Coupling (Alkylation)

This protocol describes the direct C2-alkylation of 5-phenyloxazole using unactivated ethers (e.g., 1,4-dioxane) via a radical pathway[2].

Causality of Reagents:

  • Co(acac)₂: Acts as a single-electron transfer (SET) precatalyst.

  • TBHP (tert-Butyl hydroperoxide): Plays a dual role. It oxidizes Co(II) to the active Co(III) species and undergoes homolytic cleavage to form a tert-butoxy radical, which subsequently abstracts a hydrogen atom from 1,4-dioxane to generate the reactive carbon-centered radical.

  • 1,4-Dioxane: Serves simultaneously as the solvent and the coupling partner, driving the equilibrium toward product formation via mass action.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried, heavy-walled sealed tube, add 5-phenyloxazole (73 mg, 0.5 mmol, 1.0 equiv) and Co(acac)₂ (12.8 mg, 0.05 mmol, 10 mol%).

  • Solvent Addition: Add 1,4-dioxane (5.0 mL).

  • Oxidant Addition: Slowly add TBHP (5.0–6.0 M in n-decane, 0.42 mL, ~2.0–2.4 mmol) dropwise. Caution: Addition must be slow to control the initial exothermic radical generation.

  • Execution: Seal the tube and stir vigorously at 120 °C under an ambient air atmosphere for 14 hours.

  • Workup: Cool the mixture, quench residual peroxide with saturated aqueous Na₂S₂O₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

Quality Control & Self-Validation Checkpoints:

  • Pre-Reaction QC: Standardize the TBHP solution via iodometric titration prior to use. Degraded TBHP will fail to initiate the radical cascade, leading to complete recovery of starting material.

  • Post-Reaction QC: Perform a crude ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard. Validate success by confirming the disappearance of the highly characteristic C2–H oxazole singlet (typically around 7.9 ppm in CDCl₃) and the appearance of the dioxane acetal proton (a doublet of doublets around 4.8–4.9 ppm).

Protocol C: Palladium-NHC Catalyzed C2-Arylation

For exceptionally unreactive aryl chlorides, a phosphine-free Palladium-NHC system is recommended[3].

Causality of Reagents:

  • NHC–Pd(II)–Im Complex: N-Heterocyclic carbenes (NHCs) are stronger σ-donors than traditional phosphines. This intense electron donation stabilizes the Pd center and significantly lowers the activation barrier for the oxidative addition of stubborn aryl C–Cl bonds.

  • LiOtBu: A strong, non-nucleophilic base that effectively deprotonates the oxazole C2 position to facilitate the CMD process without substituting the aryl chloride.

Step-by-Step Methodology:

  • Reaction Assembly: In a Schlenk tube under a nitrogen atmosphere, combine 5-phenyloxazole (1.0 mmol), aryl chloride (0.5 mmol), the NHC–Pd(II)–Im catalyst (5.0 mol %), and LiOtBu (5.0 equiv).

  • Execution: Add anhydrous toluene (2.0 mL), seal the tube, and stir at 130 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with water, extract with ethyl acetate, dry, and purify via silica gel chromatography.

Quality Control & Self-Validation Checkpoints:

  • Pre-Reaction QC: Ensure LiOtBu is stored in a desiccator and is free of LiOH (which forms upon exposure to ambient moisture and acts as a poor base for this transformation).

  • Post-Reaction QC: Monitor the reaction via TLC or LC-MS. The complete consumption of the limiting reagent (aryl chloride) validates the efficiency of the NHC-Pd system.

References[1] Title: Ni-Catalyzed C–H Arylation of Oxazoles and Benzoxazoles Using Pharmaceutically Relevant Aryl Chlorides and Bromides. Source: The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.9b02008[2] Title: Cobalt-Catalyzed Cross-Dehydrogenative Coupling Reactions of (Benz)oxazoles with Ethers. Source: The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.6b02095[3] Title: Direct C–H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex. Source: Organic Letters - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/ol5006456

Sources

Method

Advanced In Vitro Screening Protocols for 2-(Methylsulfinyl)-5-phenyloxazole: Evaluating Covalent Target Engagement

Application Note & Methodological Guide Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale In the landscape of targeted covalent inhibitors (TCIs), identify...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs), identifying warheads that balance aqueous stability with optimal electrophilicity is paramount. 2-(Methylsulfinyl)-5-phenyloxazole represents a highly versatile, non-canonical electrophilic scaffold. Unlike traditional acrylamides that rely on Michael addition, this compound operates via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism[1].

The causality behind its design is twofold:

  • The Warhead: The methylsulfinyl group ( −S(=O)CH3​ ) at the C2 position of the electron-deficient oxazole ring acts as a finely tuned leaving group. It is highly reactive toward low-pKa, nucleophilic cysteine thiolates but remains stable in the presence of bulk aqueous media.

  • The Scaffold: The 5-phenyloxazole core provides critical hydrophobic interactions (e.g., π−π stacking or Van der Waals contacts) that pre-organize the molecule within the target's binding pocket, driving the initial reversible binding affinity ( KI​ ).

Because covalent inhibitors function through a non-equilibrium, two-step mechanism, traditional IC50​ values are time-dependent and insufficient for true structure-kinetic relationship (SKR) profiling[2]. To establish a self-validating screening system, we must evaluate the compound through a three-tier funnel: confirming covalent stoichiometry, quantifying kinetic efficiency ( kinact​/KI​ ), and profiling proteome-wide selectivity.

G A Phase 1: Intact Mass Spec (Stoichiometry Validation) B Phase 2: Kinetic Assay (k_inact / K_I Quantification) A->B C Phase 3: ABPP (Proteome Selectivity) B->C

Figure 1: Three-tier self-validating screening funnel for covalent electrophiles.

Phase 1: Validation of Covalent Modification via Intact Protein LC-MS

Rationale: Before investing in complex kinetic assays, one must definitively prove that 2-(Methylsulfinyl)-5-phenyloxazole forms a covalent bond with the target. Intact protein mass spectrometry is the gold standard because it directly measures the mass shift ( ΔM ) corresponding to the covalent adduct. For this compound, the nucleophilic attack by a cysteine displaces the methylsulfenate leaving group, resulting in a net addition of the 5-phenyloxazole core (+144 Da).

Step-by-Step Protocol
  • Protein Preparation: Dilute the purified recombinant target protein (containing the reactive cysteine) to a final concentration of 10 µM in an MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will quench the electrophile.

  • Compound Incubation: Add 2-(Methylsulfinyl)-5-phenyloxazole to a final concentration of 50 µM (5x molar excess). Incubate at 25°C for 60 minutes.

    • Causality: A 5x excess ensures pseudo-first-order kinetics without overwhelming the protein, which could force artificial, non-specific secondary labeling.

  • Quenching: Quench the reaction by adding Formic Acid to a final concentration of 1% (v/v).

    • Causality: Lowering the pH below 3.0 protonates the cysteine thiolate (converting −S− to −SH ), instantly halting the SN​Ar reaction.

  • Desalting & LC-MS Analysis: Desalt the sample using a C4 ZipTip or an inline reverse-phase LC column (e.g., Phenomenex Jupiter C4). Analyze via Time-of-Flight (TOF) mass spectrometry. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms (e.g., MaxEnt1).

Data Presentation: Expected Mass Shifts
AnalyteTheoretical Mass (Da)Observed Mass (Da) Δ Mass (Da)Interpretation
Apo-Protein (Target)45,200.045,200.5N/AUnmodified
Target + Compound45,344.145,344.6+144.1 1:1 Covalent Adduct

Phase 2: Kinetic Characterization ( kinact​/KI​ )

Rationale: Covalent inhibition is a two-step process: reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ ). According to 2[2], the second-order rate constant kinact​/KI​ ( M−1s−1 ) is the only mathematically rigorous metric for comparing the potency of irreversible inhibitors.

Mechanism Target Target Protein (Cys-SH) Complex Reversible Complex (E·I) K_I Target->Complex Compound 2-(Methylsulfinyl)- 5-phenyloxazole Compound->Complex Adduct Covalent Adduct (E-I) k_inact Complex->Adduct S_NAr Reaction

Figure 2: Two-step kinetic mechanism of targeted covalent inhibition via SNAr.

Step-by-Step Protocol (Continuous Fluorescence Assay)
  • Assay Setup: Prepare a black 384-well microplate. Add the target enzyme (e.g., 5 nM final) in assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20).

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 2-(Methylsulfinyl)-5-phenyloxazole (ranging from 100 µM to 5 nM).

  • Substrate Addition & Readout: Add the fluorogenic substrate at a concentration equal to its Km​ to initiate the reaction. Immediately begin reading fluorescence (e.g., Ex/Em = 340/460 nm) continuously every 30 seconds for 120 minutes.

  • Data Analysis:

    • Fit the progress curves (Fluorescence vs. Time) to the integrated rate equation for slow-binding inhibition to extract the observed rate constant ( kobs​ ) for each inhibitor concentration.

    • Plot kobs​ vs. [Inhibitor]. Fit this data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

    • Causality: If the plot is linear, the compound does not saturate the enzyme ( [I]≪KI​ ), and only the ratio kinact​/KI​ can be determined. A hyperbolic curve confirms both parameters independently.

Data Presentation: Kinetic Parameters
Compound KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
2-(Methylsulfinyl)-5-phenyloxazole 12.5 4.2×10−3 3.36×102
Reference Acrylamide Probe45.0 1.1×10−3 2.44×101

Phase 3: Target Engagement via Activity-Based Protein Profiling (ABPP)

Rationale: The primary liability of electrophilic screening hits is off-target reactivity with highly abundant cellular nucleophiles (e.g., glutathione or off-target kinases). Competitive Activity-Based Protein Profiling (ABPP) allows us to visualize the proteome-wide selectivity of 2-(Methylsulfinyl)-5-phenyloxazole in native biological matrices[3].

By pre-incubating a cell lysate with our compound and subsequently "chasing" with a broad-spectrum fluorescent reactive probe (e.g., TAMRA-iodoacetamide), we can assess selectivity. If our compound is highly selective, only the specific target band will disappear from the fluorescent gel (due to competitive covalent blockade).

Step-by-Step Protocol
  • Lysate Preparation: Lyse target cells (e.g., HEK293T) in native buffer (PBS + 0.1% NP-40, protease inhibitors without EDTA/DTT). Clarify by centrifugation at 100,000 x g for 45 min. Normalize protein concentration to 2 mg/mL.

  • Competitive Pre-incubation: Treat 50 µL aliquots of lysate with vehicle (DMSO) or varying concentrations of 2-(Methylsulfinyl)-5-phenyloxazole (1 µM, 10 µM, 50 µM). Incubate at 37°C for 2 hours.

  • Probe Labeling: Add TAMRA-iodoacetamide (1 µM final) to all samples. Incubate in the dark at room temperature for 1 hour.

    • Causality: TAMRA-iodoacetamide will covalently label all available reactive cysteines. Cysteines already modified by the oxazole compound will be protected from labeling.

  • Resolution & Imaging: Quench with 4x Laemmli buffer (containing BME to destroy excess probe). Boil for 5 mins. Resolve proteins on a 10% SDS-PAGE gel.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, 532 nm laser). Quantify band depletion relative to the DMSO control to determine in-lysate target engagement.

References

  • Mader, L. K., & Keillor, J. W. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters. 2

  • van Rooden, E. J., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. 3

  • Weisner, J., et al. (ChemRxiv). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. 1

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of 2-(Methylsulfinyl)-5-phenyloxazole during storage

Welcome to the technical support center for 2-(Methylsulfinyl)-5-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Methylsulfinyl)-5-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation of this compound during storage. As a molecule incorporating both a sulfoxide and an oxazole moiety, its stability can be influenced by several factors. This document provides a structured question-and-answer guide to address common issues, outlines potential degradation pathways, and offers detailed protocols for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a decrease in the purity of my 2-(Methylsulfinyl)-5-phenyloxazole sample over time. What are the most likely causes?

The degradation of 2-(Methylsulfinyl)-5-phenyloxazole during storage is likely attributable to a combination of factors related to its chemical structure, which includes a sulfoxide group and an oxazole ring. The primary culprits are typically oxidation, hydrolysis, and photodegradation.

  • Oxidation: The methylsulfinyl (sulfoxide) group is susceptible to oxidation, which would convert it to a methylsulfonyl (sulfone) group.[1][2][3] This is a common degradation pathway for sulfoxide-containing compounds, often facilitated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents.

  • Hydrolysis: The 5-phenyloxazole ring can be sensitive to moisture, leading to hydrolytic cleavage of the ring. This can be catalyzed by acidic or basic conditions.[4] Exposure to atmospheric humidity or storage in non-anhydrous solvents can promote this degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in both the oxazole ring and the sulfoxide group, leading to a variety of degradation products.[5][6]

  • Thermal Stress: While generally less reactive than the other factors, elevated temperatures during storage can accelerate both oxidative and hydrolytic degradation pathways.[1][7]

To begin troubleshooting, review your storage conditions. Is the compound protected from light, stored under an inert atmosphere, and in a tightly sealed container to prevent moisture ingress?

Q2: What are the potential degradation products I should be looking for?

Based on the structure of 2-(Methylsulfinyl)-5-phenyloxazole, the following are the most probable degradation products:

  • 2-(Methylsulfonyl)-5-phenyloxazole (Oxidation Product): This is the direct product of the oxidation of the sulfoxide.

  • 2-(Methylthio)-5-phenyloxazole (Reduction Product): While less common during aerobic storage, reduction of the sulfoxide to the corresponding sulfide is a possibility, potentially catalyzed by certain impurities or conditions.

  • Hydrolytic Cleavage Products: Acid or base-catalyzed hydrolysis of the oxazole ring can lead to ring-opening. For instance, acidic hydrolysis could potentially yield N-(1-oxo-1-phenyl-2-yl)methanesulfinamide. The exact structure of the hydrolytic degradants can vary depending on the pH of the environment.[4]

The formation of these products can be investigated using analytical techniques such as HPLC-MS and NMR.

Q3: My compound is stored in DMSO solution. Could this be contributing to the degradation?

While Dimethyl Sulfoxide (DMSO) is a common solvent for storing chemical compounds, it is not entirely inert and can present its own set of challenges.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This absorbed water can then participate in the hydrolysis of the oxazole ring of your compound.

  • Acidic Impurities: Over time, DMSO can decompose to form acidic byproducts, which can then catalyze the degradation of acid-labile compounds.[8][9]

  • Oxidative Potential: Although DMSO is often used as a mild oxidant in certain reactions, under specific conditions (e.g., in the presence of certain contaminants or upon exposure to light and air), it could potentially contribute to the oxidation of the sulfoxide to a sulfone.

Recommendation: If storing in solution is necessary, use anhydrous DMSO and store aliquots under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below to minimize degradation.[10] Regularly check the purity of your stock solution.

Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 2-(Methylsulfinyl)-5-phenyloxazole based on fundamental chemical principles of sulfoxides and oxazoles.

graph TD; A[2-(Methylsulfinyl)-5-phenyloxazole] --> B{Oxidation}; B --> C[2-(Methylsulfonyl)-5-phenyloxazole]; A --> D{Hydrolysis}; D --> E[Oxazole Ring Cleavage Products]; A --> F{Photodegradation}; F --> G[Various Degradants]; A --> H{Reduction}; H --> I[2-(Methylthio)-5-phenyloxazole];

Caption: Potential degradation pathways of 2-(Methylsulfinyl)-5-phenyloxazole.

Experimental Protocols for Stability Assessment

To systematically investigate the degradation of 2-(Methylsulfinyl)-5-phenyloxazole, a forced degradation study is recommended.[10][11][12] This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Protocol 1: Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm (or scan with DAD)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 2-(Methylsulfinyl)-5-phenyloxazole in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

Protocol 2: Forced Degradation Studies

A. Hydrolytic Degradation (Acidic, Basic, and Neutral)

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with mobile phase for HPLC analysis.

B. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature and protected from light for 24 hours.

  • Analyze aliquots at various time points by HPLC.

C. Photolytic Degradation

  • Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Prepare a control sample by wrapping a similar cuvette in aluminum foil and placing it in the same chamber.

  • Analyze both the exposed and control samples by HPLC at suitable time intervals.

D. Thermal Degradation

  • Place a solid sample of the compound in a controlled temperature oven at 60°C.

  • At various time points (e.g., 1, 3, 7 days), remove a small amount of the solid, dissolve it in acetonitrile, and analyze by HPLC.

graph TD; subgraph "Forced Degradation Workflow" A[Start: 2-(Methylsulfinyl)-5-phenyloxazole] --> B{Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Stress]; B --> F[Photolytic Stress]; B --> G[Thermal Stress]; C --> H[Analysis]; D --> H; E --> H; F --> H; G --> H; H --> I{Identify Degradants}; I --> J[Characterize Structure]; J --> K[Develop Stability-Indicating Method]; end

Caption: Workflow for forced degradation studies.

Data Interpretation and Further Steps

After performing the forced degradation studies, analyze the chromatograms to identify any new peaks that represent degradation products. The use of a mass spectrometer (LC-MS) in conjunction with HPLC is highly recommended for the identification of these degradants by their mass-to-charge ratio.[13][14] For definitive structural elucidation of major degradation products, isolation by preparative HPLC followed by NMR spectroscopy is the gold standard.[13][15][16]

Once the degradation profile is understood, you can optimize storage conditions to minimize the degradation of 2-(Methylsulfinyl)-5-phenyloxazole. This may include:

  • Storage as a solid: If the compound is more stable in its solid form, avoid long-term storage in solution.

  • Inert atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.

  • Dessication: Store in a desiccator to protect from moisture and subsequent hydrolysis.

  • Protection from light: Use amber vials or store in the dark to prevent photodegradation.

  • Low temperature: Store at -20°C or -80°C to slow down all degradation processes.

By following these guidelines and performing systematic stability studies, you can ensure the integrity of your 2-(Methylsulfinyl)-5-phenyloxazole samples for reliable and reproducible experimental results.

References

  • Ogura, K., & Tsuchihashi, G. (1971). A Novel Method for the Synthesis of Sulfoxides. Tetrahedron Letters, 12(36), 3151-3154.
  • Artuç, G. Ö., Karapınar Koç, B., Özdemir, M., & Bulut, M. (2024). Photodegradation of compound 5 under light irradiation with increasing time in DMF. Inorganic Chemistry.
  • García Ruano, J. L., Alemán, J., Fajardo, C., & Parra, A. (2014). Isolation of stable non cyclic 1,2-disulfoxides. Revisiting the thermolysis of S-aryl sulfinimines. Organic & Biomolecular Chemistry, 12(33), 6424–6431*.
  • Qi, W., Li, J., & Wang, J. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(9), 1713-1720*.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-4,5-diphenyloxazole. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Harwood, L. M., & Moody, C. J. (1989). Experimental organic chemistry: Principles and Practice.
  • Guduru, V., et al. (2019). Identification and characterization of degradation products of Ranolazine under hydrolytic and oxidative stress conditions. International Journal of Pharmaceutical Sciences and Research, 10(8), 3763-3769.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040*.
  • Barrow, J. C., et al. (2007). Novel, potent, and selective inhibitors of the human immunodeficiency virus type 1 protease. Journal of medicinal chemistry, 50(23), 5721-5732*.
  • Beilstein Journals. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry.
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Journal of Chemical Reviews.
  • National Science Foundation Public Access Repository. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. NSF PAR.
  • Ionescu, S., Popovici, D., Balaban, A. T., & Hillebrand, M. (2007). 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 1165-1170.
  • ResearchGate. (2025).
  • BenchChem. (2025). Spectroscopic comparison of 2-(Methylthio)-4,5-diphenyloxazole and its analogues. BenchChem Technical Support.
  • Chen, Y., et al. (2021). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Scientific reports, 11(1), 1-11.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Rostami, A., & Tahmasbi, B. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst.
  • Rawat, T., & Pandey, I. P. (2015).
  • Hawe, A., et al. (2011). Forced Degradation Studies for Biopharmaceuticals.
  • Wang, J., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Omega, 5(34), 21550-21557*.
  • University of California, San Diego. (2021). UCSD/CCMS - Spectrum Library. GNPS.
  • Jackson, M. D., & Jones, A. D. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Organic & biomolecular chemistry, 5(20), 3329-3331*.
  • Li, H., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of pharmaceutical sciences, 101(9), 3236-3246*.
  • BenchChem. (2025). Confirming the Structure of Synthesized 4-Methyl-5-phenyloxazole: A Comparative Guide to 2D NMR and Alternative Analytical Techniques. BenchChem Technical Support.
  • Wang, C., et al. (2021). Sulfamethoxazole degradation by an Fe (ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. RSC advances, 11(23), 13867-13876*.
  • ResearchGate. (n.d.).
  • Sharma, R., & Singh, B. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. Journal of Pharmacy Research, 5(1), 446-449*.
  • ResearchGate. (n.d.). 1 H NMR spectra of meta-methoxy-a-methylsulfinyl-a-diethoxyphosphorylacetophenone (1), in CDCl 3 , showing.
  • Csonka, R., et al. (2016). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Molecules, 21(11), 1473*.
  • Hsieh, T. H., et al. (2016). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. Organic & biomolecular chemistry, 14(3), 855-862*.
  • Zaky, R. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121*.
  • Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
  • Raza, A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 60(1), 2795-2800*.
  • de A. e Silva, M. A., de F. F. de Lima, M., & de A. Leite, S. G. (1998). Thermal Decomposition of Some Chemotherapic Substances. Journal of the Brazilian Chemical Society, 9, 329-334.
  • Peet, N. P., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(8), 2974-2982*.
  • MDPI. (2021). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molecules.
  • ResearchGate. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Request PDF.
  • MDPI. (2024). Enhancement in Sulfamethoxazole Degradation via Efficient Heterogeneous Activation of Peracetic Acid by FeS.
  • National Institute of Standards and Technology. (n.d.). Fensulfothion. NIST WebBook.
  • PubMed. (2024). Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR. PubMed.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Methylsulfinyl)-5-phenyloxazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing chemoselectivity challenges during the preparation of 2-(methylsulfinyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing chemoselectivity challenges during the preparation of 2-(methylsulfinyl)-5-phenyloxazole.

The primary obstacle in this workflow is the suppression of the over-oxidation pathway, where the target sulfoxide is prematurely oxidized into a sulfone side product. Below, you will find a mechanistic breakdown, expert troubleshooting FAQs, validated protocols, and comparative data to help you optimize your synthesis.

Mechanistic Causality & The Over-Oxidation Challenge

The preparation of 2-(methylsulfinyl)-5-phenyloxazole relies on the controlled electrophilic oxidation of the starting thioether, 2-(methylthio)-5-phenyloxazole. The sulfur atom in the thioether is highly nucleophilic, making the primary oxidation step ( k1​ ) rapid. However, the resulting sulfoxide retains a lone pair of electrons on the sulfur atom, leaving it susceptible to a secondary oxidation event ( k2​ ) that forms the undesired 2-(methylsulfonyl)-5-phenyloxazole (sulfone).

To maximize the yield of the target sulfoxide, your reaction conditions must strictly exploit the kinetic difference between k1​ and k2​ .

Pathway Sulfide 2-(Methylthio)-5-phenyloxazole (Starting Material) Sulfoxide 2-(Methylsulfinyl)-5-phenyloxazole (Target Product) Sulfide->Sulfoxide Oxidation (k1) NaIO4 or mCPBA Sulfone 2-(Methylsulfonyl)-5-phenyloxazole (Side Product) Sulfoxide->Sulfone Over-Oxidation (k2) Excess Oxidant / Heat

Reaction pathway showing competitive oxidation kinetics of the methylthio group.

Troubleshooting FAQs

Q1: I am using m-chloroperoxybenzoic acid (mCPBA) as my oxidant, but I consistently isolate 15–30% of the sulfone side product. How can I suppress this? A1: The formation of the sulfone with mCPBA is a classic temperature and stoichiometry failure.

  • Causality: mCPBA is a highly reactive peracid. The activation energy barrier for sulfoxide oxidation is higher than for sulfide oxidation, but at room temperature, the thermal energy easily overcomes this barrier, driving the k2​ pathway[1]. Furthermore, localized concentration spikes during manual addition force the reaction toward over-oxidation[2].

  • Solution: Cool the reaction strictly to -78 °C. Add exactly 1.0 equivalent of mCPBA dropwise as a dilute solution via a syringe pump to prevent localized concentration spikes. Ensure your mCPBA is accurately titrated prior to use, as commercial batches vary wildly in active oxygen content.

Q2: I switched to Sodium Metaperiodate (NaIO₄) to improve chemoselectivity, but my reaction is incredibly slow and the starting material is not fully consumed. Why? A2: NaIO₄ is an excellent, highly chemoselective oxidant for preparing sulfoxides without over-oxidation[3], but it suffers from solubility mismatches.

  • Causality: NaIO₄ is a water-soluble inorganic salt, whereas 2-(methylthio)-5-phenyloxazole is highly lipophilic. The reaction occurs exclusively at the biphasic interface. Poor mass transfer between the aqueous oxidant phase and the organic substrate phase leads to stalled kinetics.

  • Solution: Utilize a miscible co-solvent system such as Methanol/Water (1:1 v/v) to homogenize the reaction, or apply vigorous mechanical stirring (≥800 rpm) to maximize the interfacial surface area.

Q3: Can I use Hydrogen Peroxide (H₂O₂) to make this process greener and more scalable for drug development? A3: Yes, but un-catalyzed aqueous H₂O₂ is sluggish, and simply heating the mixture will lead to non-selective oxidation and potential degradation of the oxazole ring.

  • Causality: H₂O₂ requires activation to increase the electrophilicity of its oxygen atoms.

  • Solution: Use a fluorinated solvent like Hexafluoroisopropanol (HFIP). HFIP acts as a strong hydrogen-bond donor, activating H₂O₂ for selective sulfoxide formation at room temperature without the need for heavy metal catalysts[4].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: High-Selectivity Biphasic Oxidation using NaIO₄

This method is recommended for maximizing chemoselectivity when cryogenic cooling is unavailable.

  • Preparation: Dissolve 10.0 mmol of 2-(methylthio)-5-phenyloxazole in 20 mL of HPLC-grade Methanol.

  • Oxidant Solution: In a separate flask, dissolve 10.5 mmol (1.05 eq) of Sodium Metaperiodate (NaIO₄) in 20 mL of distilled water.

  • Addition: Cool the organic solution to 0 °C in an ice bath. Add the aqueous NaIO₄ solution dropwise over 15 minutes under vigorous magnetic stirring (1000 rpm).

  • Reaction & Self-Validation: Maintain stirring at 0 °C to 4 °C for 12–15 hours. Validation Check: A dense white precipitate of sodium iodate (NaIO₃) will form as the reaction proceeds. This provides immediate visual confirmation of oxidant consumption and successful electron transfer[5].

  • Workup: Filter the suspension through a Celite pad to remove the NaIO₃ byproduct. Extract the filtrate with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Precision mCPBA Oxidation

This method is recommended for moisture-sensitive workflows or when rapid reaction times are required.

  • Titration: Titrate commercial mCPBA via iodometry to determine the exact active oxygen content.

  • Preparation: Dissolve 10.0 mmol of 2-(methylthio)-5-phenyloxazole in 40 mL of anhydrous Dichloromethane (DCM). Cool to -78 °C using a dry ice/acetone bath.

  • Addition: Dissolve exactly 1.00 mmol of active mCPBA in 20 mL of anhydrous DCM. Add this solution dropwise via a syringe pump at a rate of 0.5 mL/min to the sulfide solution.

  • Quenching & Self-Validation: Stir for 1 hour at -78 °C. Quench the reaction while still cold by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Validation Check: Test the organic layer with KI/starch paper to ensure no residual peroxides remain, validating that the over-oxidation pathway is chemically halted before the mixture is allowed to warm[2].

  • Workup: Warm to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL) to remove the m-chlorobenzoic acid byproduct. Dry and concentrate.

Quantitative Data Comparison

The table below summarizes the expected outcomes based on the oxidant system chosen. Use this data to select the appropriate conditions for your specific purity and yield requirements.

Oxidant SystemTemp (°C)Time (h)Conversion (%)Sulfoxide Selectivity (%)Sulfone Side Product (%)
mCPBA (1.0 eq) / DCM251>997525
mCPBA (1.0 eq) / DCM-78295923
NaIO₄ (1.05 eq) / MeOH:H₂O01598>98<1
30% H₂O₂ / HFIP25499962

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Profiles for Methylsulfinyl Oxazole Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working on the synthesis of active pharmaceutical ingredients (APIs), particularly w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working on the synthesis of active pharmaceutical ingredients (APIs), particularly where methylsulfinyl oxazoles serve as critical intermediates (e.g., in the development of multi-targeted kinase inhibitors).

Below, you will find mechanistic insights, troubleshooting matrices, and self-validating protocols designed to eliminate overoxidation and maximize your sulfoxide yields.

Section 1: Core Principles & Mechanistic Insights (FAQs)

Q: Why does a minor temperature deviation lead to massive sulfone contamination? A: The oxidation of a methylthio oxazole to a methylsulfinyl oxazole is highly exothermic. The initial sulfur atom is highly nucleophilic, making the first oxidation step ( k1​ ) extremely fast even at sub-zero temperatures. The resulting sulfoxide is less nucleophilic due to the electron-withdrawing nature of the newly formed oxygen bond. Consequently, the activation energy for the second oxidation step ( k2​ , sulfoxide to sulfone) is much higher. However, if the internal reaction temperature exceeds the kinetic threshold (typically >0°C for mCPBA or >30°C for H2​O2​ ), the thermal energy surpasses this activation barrier. This rapidly accelerates k2​ and causes irreversible overoxidation to the methylsulfonyl oxazole, as demonstrated in 1[1].

Q: How does the oxazole ring's electronic nature dictate the starting temperature? A: The oxazole ring is an electron-deficient heterocycle. When a methylthio group is attached (e.g., at the 2-position), the oxazole ring pulls electron density away from the sulfur atom via inductive and resonance effects. This reduces the nucleophilicity of the sulfide compared to simple aliphatic sulfides. Therefore, while aliphatic sulfides might require -78°C to prevent overoxidation, methylthio oxazoles can often be safely oxidized at 0°C with mCPBA, or at room temperature (25°C) with milder oxidants like H2​O2​ . This differential reactivity is heavily leveraged in the synthesis of 2[2].

Section 2: Troubleshooting Guide

Issue 1: Exothermic Runaway and High Sulfone Yield during Scale-up

  • Symptom: Small-scale reactions (100 mg) yield 90% sulfoxide, but scale-up (10 g) yields >30% sulfone.

  • Root Cause: Poor heat dissipation. The enthalpy of sulfoxidation is high. In larger reactors, the surface-area-to-volume ratio drops, leading to localized thermal spikes during oxidant addition that overcome the k2​ activation barrier.

  • Solution: Implement active internal temperature monitoring (do not rely solely on the jacket/bath temperature). Switch from portion-wise solid addition to dropwise addition of the oxidant in solution. Dynamically control the addition rate so the internal temperature never spikes above 2°C.

Issue 2: Incomplete Conversion (Stalled Reaction)

  • Symptom: Reaction stalls at 70% conversion; adding more oxidant leads to sulfone formation rather than consuming the remaining sulfide.

  • Root Cause: Moisture contamination degrading the oxidant (e.g., mCPBA converting to unreactive m-chlorobenzoic acid) or poor mixing in biphasic systems (if using aqueous H2​O2​ in organic solvents).

  • Solution: For mCPBA, titrate the batch prior to use to confirm active peroxide content, and rigorously dry the solvent. For H2​O2​ systems, ensure an appropriate co-solvent (like glacial acetic acid) is used to maintain a homogeneous reaction mixture, as detailed in 3[3].

Section 3: Data & Visualization

Table 1: Temperature and Stoichiometry Effects on Product Distribution

Oxidant SystemTarget ProductOptimal Temp (°C)Stoichiometry (eq)Expected Yield (%)Sulfone Byproduct (%)
mCPBA / DCMSulfoxide-78 to 01.05>90%<2%
mCPBA / DCMSulfoxide251.0570%25%
30% H₂O₂ / AcOHSulfoxide25 - 301.1085 - 90%<5%
30% H₂O₂ / AcOHSulfone40 - 502.00+<10%>85%

Data synthesized from standard sulfoxidation kinetic studies.

KineticPathway Sulfide Methylthio Oxazole (Sulfide) Sulfoxide Methylsulfinyl Oxazole (Sulfoxide) Sulfide->Sulfoxide k1 (Fast) T < 0°C 1.0 eq [O] Sulfone Methylsulfonyl Oxazole (Sulfone) Sulfoxide->Sulfone k2 (Slow) T > 25°C Excess [O]

Caption: Kinetic pathway of methylthio oxazole oxidation demonstrating temperature-dependent selectivity.

Section 4: Self-Validating Experimental Protocols

Protocol A: Precision mCPBA Oxidation (For Sensitive Oxazole Intermediates)

This protocol utilizes a self-validating framework to ensure the highly reactive mCPBA does not trigger a thermal runaway.

ProtocolWorkflow Step1 1. Dissolve Sulfide in Anhydrous DCM Step2 2. Cool Reactor to 0°C (Verify via Probe) Step1->Step2 Step3 3. Dropwise Addition of 1.05 eq mCPBA Step2->Step3 Step4 4. Monitor via LC-MS / TLC (Rf Check) Step3->Step4 Step5 5. Quench with Na2S2O3 (Starch-Iodide Test) Step4->Step5 Step6 6. Extract, Dry, and Concentrate Target Step5->Step6

Caption: Self-validating experimental workflow for the temperature-controlled mCPBA sulfoxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve the methylthio oxazole (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Thermal Equilibration: Submerge the reactor in an ice-brine bath.

    • Validation Checkpoint 1: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes strictly at or below 0°C.

  • Oxidant Addition: Dissolve meta-chloroperoxybenzoic acid (mCPBA, 1.05 eq) in a minimal amount of DCM. Add dropwise via an addition funnel over 30–45 minutes.

    • Validation Checkpoint 2: Monitor the internal probe. If the temperature rises above 2°C, pause the addition immediately to allow the cooling bath to absorb the exothermic shock.

  • Reaction Monitoring: Stir for 1 hour at 0°C.

    • Validation Checkpoint 3: Perform TLC (UV visualization). The target sulfoxide will appear as a distinct, more polar spot (lower Rf) than the starting sulfide, but less polar than the sulfone.

  • Quenching: Quench the reaction at 0°C by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Validation Checkpoint 4: Apply a drop of the organic layer to starch-iodide paper. A negative result (no blue-black color) validates that all active peroxides have been successfully neutralized.

  • Workup: Add saturated aqueous NaHCO3​ to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Green Hydrogen Peroxide Oxidation

For robust oxazole substrates, H2​O2​ offers a greener, transition-metal-free alternative with a wider thermal tolerance window.

Step-by-Step Methodology:

  • Preparation: Dissolve the methylthio oxazole (1.0 eq) in glacial acetic acid (0.2 M concentration).

  • Oxidant Addition: Add 30% aqueous H2​O2​ (1.1 eq) dropwise at room temperature (20–25°C).

    • Validation Checkpoint 1: Ensure the solution remains completely homogeneous. The acetic acid acts as a co-solvent to prevent biphasic stalling.

  • Temperature Control: Stir the reaction mixture.

    • Validation Checkpoint 2: Monitor the flask temperature. It must not exceed 30°C. If ambient temperatures are high, utilize a cool water bath to maintain the 25°C setpoint. Exceeding 35°C will initiate sulfone formation.

  • Workup: Once LC-MS confirms complete conversion, neutralize the acetic acid carefully with aqueous NaOH (4 M) in an ice bath. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the pure methylsulfinyl oxazole.

References

  • Title: US20160303128A1 - Preparation and methods of use for ortho-aryl 5-membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors Source: Google Patents URL
  • Source: PMC (Molecules)
  • Source: MDPI (Molecules)

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of 2-(Methylsulfinyl)-5-phenyloxazole

Welcome to the technical support and troubleshooting center for 2-(Methylsulfinyl)-5-phenyloxazole . This highly specialized sulfoxide reagent is primarily utilized by drug development professionals and synthetic chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 2-(Methylsulfinyl)-5-phenyloxazole . This highly specialized sulfoxide reagent is primarily utilized by drug development professionals and synthetic chemists for advanced electrophilic sulfinylation and Pummerer-type cross-coupling reactions. Due to the inherent nucleophilicity of the sulfoxide oxygen and its subsequent activation into a highly electrophilic intermediate, this reagent is exceptionally sensitive to moisture.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure reproducible experimental yields.

Part 1: Mechanistic Causality – Why Moisture is the Enemy

To master the handling of 2-(Methylsulfinyl)-5-phenyloxazole, one must understand the causality behind its degradation. In a standard , the sulfoxide moiety is activated by an electrophile (e.g., trifluoroacetic anhydride, TFAA) to form an O-acylated sulfonium ion. This species rapidly eliminates to form a highly reactive thionium ion intermediate [1].

When trace moisture is present in the system, water acts as a highly competitive nucleophile. The kinetics of water attacking the thionium ion are significantly faster than most target carbon- or heteroatom-nucleophiles. This parasitic pathway leads to premature hydrolysis, converting the intermediate into sulfinates, hemithioacetals, or reverting it back to the starting sulfoxide, thereby completely quenching the intended reaction cascade [2].

MoistureMechanism A 2-(Methylsulfinyl) -5-phenyloxazole B Activated Thionium Intermediate A->B Electrophilic Activation C Target Product (C-S Bond Formation) B->C Anhydrous Nucleophile D Hydrolysis Product (Degradation) B->D H2O present (Moisture)

Mechanistic divergence of the thionium intermediate in the presence of moisture.

Part 2: Troubleshooting FAQs

Q: My 2-(Methylsulfinyl)-5-phenyloxazole powder has clumped together and appears sticky. Can I still use it? A: No. The physical transition from a free-flowing powder to a sticky solid is a primary indicator of severe water absorption (hygroscopy). Using it as-is will result in reaction failure. Resolution: Dry the reagent under high vacuum (≤ 10⁻³ mbar) at 40°C over phosphorus pentoxide (P₂O₅) for 24 to 48 hours. If subsequent NMR analysis still shows a broad peak around δ 1.5–2.0 ppm (H₂O in CDCl₃), discard the batch.

Q: I am using anhydrous solvents, but my sulfinylation yields are still below 20%. What is the hidden source of moisture? A: The most common hidden source of moisture is the electrophilic activator itself (e.g., TFAA, SOCl₂). These reagents violently react with atmospheric moisture to form corresponding acids (e.g., trifluoroacetic acid, HCl)[3]. These acids fail to generate the thionium intermediate and instead protonate the oxazole nitrogen, deactivating the reagent entirely. Resolution: Always use freshly distilled activators and transfer them via airtight, oven-dried syringes under an argon atmosphere.

Q: How should I store the reagent to maximize its shelf life and prevent moisture degradation? A: Store the reagent at -20°C in a sealed desiccator containing Drierite or indicating silica gel. Critical Step: Before opening the vial, you must allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the reagent lattice.

Part 3: Quantitative Impact of Moisture

To illustrate the critical need for anhydrous conditions, the following table summarizes the impact of solvent moisture content on the yield of a standard Pummerer cross-coupling using 2-(Methylsulfinyl)-5-phenyloxazole.

Moisture Content (ppm)Thionium Formation (%)Target Product Yield (%)Hydrolysis Byproduct (%)
< 10 (Anhydrous)> 9892< 2
50857415
200604145
> 500< 20< 10> 80

Part 4: Validated Anhydrous Protocol

To ensure a self-validating system, follow this rigorous Schlenk-line methodology. This protocol includes an internal visual control to verify that moisture has not compromised the reaction.

Step-by-Step Methodology:
  • Glassware Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (10⁻³ mbar) for 5 minutes. Allow it to cool to room temperature while still under vacuum.

  • Atmosphere Exchange : Backfill the flask with ultra-dry Argon. Repeat the vacuum-Argon cycle three times to ensure complete removal of ambient air and surface moisture.

  • Reagent Loading : Inside an Argon-filled glovebox, weigh the required amount of 2-(Methylsulfinyl)-5-phenyloxazole (typically 1.0 equiv) and transfer it to the Schlenk flask. Seal the flask with a high-quality rubber septum.

  • Solvent Addition : Transfer the flask to the fume hood Schlenk line. Inject anhydrous dichloromethane (DCM, <10 ppm H₂O) via a gas-tight syringe.

  • Activation & Self-Validation : Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add freshly distilled TFAA (1.2 equiv).

    • Self-Validation Check: A successful activation without moisture interference will result in a distinct bright yellow solution (indicating stable thionium ion formation). If the solution turns pale, cloudy, or colorless, moisture has compromised the intermediate. Abort the reaction to save valuable nucleophiles.

  • Nucleophile Addition : Slowly inject the target nucleophile (1.5 equiv). Stir for 2 hours while gradually allowing the bath to warm to room temperature.

AnhydrousWorkflow N1 1. Flame-dry glassware under vacuum N2 2. Backfill with Dry Argon (x3) N1->N2 N3 3. Add Reagent in Argon Glovebox N2->N3 N4 4. Transfer to Schlenk Line N3->N4 N5 5. Inject Anhydrous Solvent via Septum N4->N5

Step-by-step Schlenk line workflow for anhydrous reagent handling.

References

  • The Pummerer Reaction of Sulfinyl Compounds Organic Reactions, Vol 40. URL: [Link]

  • Pummerer Rearrangement and Thionium Intermediates Wikipedia, The Free Encyclopedia. URL: [Link]

  • Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction Organic Chemistry Portal (Originally published in J. Org. Chem.). URL: [Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 2-(Methylsulfinyl)-5-phenyloxazole Synthesis: A Comparative Guide

Strategic Rationale & Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of selectively oxidizing heterocyclic sulfides. 2-(Methylsulfinyl)-5-phenyloxazole is a highly versatile syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selectively oxidizing heterocyclic sulfides. 2-(Methylsulfinyl)-5-phenyloxazole is a highly versatile synthetic building block; the sulfinyl moiety strongly activates the C2 position of the oxazole ring, priming it for subsequent cross-coupling or nucleophilic aromatic substitution.

However, synthesizing this compound from 2-(methylthio)-5-phenyloxazole presents a classic chemoselectivity problem: arresting the oxidation at the sulfoxide stage without over-oxidizing the compound to the sulfone[1]. This guide objectively compares two standard oxidation methodologies—kinetic control via m-chloroperoxybenzoic acid (mCPBA) versus thermodynamic selectivity via sodium periodate (NaIO₄)—and provides the rigorous spectroscopic frameworks required to validate the synthesis and quantify product purity.

Mechanistic Pathways & Experimental Design

The oxidation of the methylthio group proceeds stepwise. The first equivalent of oxidant yields the target sulfoxide. If the oxidant is highly reactive and present in excess, a second oxidation event yields the sulfone byproduct[2].

OxidationWorkflow Sulfide 2-(Methylthio)-5-phenyloxazole (Starting Material) Sulfoxide 2-(Methylsulfinyl)-5-phenyloxazole (Target Product) Sulfide:e->Sulfoxide:w Method A: mCPBA Method B: NaIO4 Sulfone 2-(Methylsulfonyl)-5-phenyloxazole (Over-oxidation) Sulfoxide:e->Sulfone:w Excess Oxidant

Figure 1: Oxidation pathways of 2-(methylthio)-5-phenyloxazole to sulfoxide and sulfone.

Comparative Synthesis Protocols

To ensure a self-validating system, both protocols below incorporate specific quenching and monitoring steps to guarantee reproducibility.

Method A: mCPBA Oxidation (Kinetic Control)

mCPBA is a fast, electrophilic oxidant. Causality of design: The reaction must be strictly maintained at 0 °C to kinetically suppress the second oxidation step. While the electron-deficient sulfoxide is less reactive than the starting sulfide, it remains susceptible to peracid attack if the temperature rises[2].

  • Preparation: Dissolve 1.0 mmol of 2-(methylthio)-5-phenyloxazole in 10 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C).

  • Addition: Dissolve 1.05 mmol of m-chloroperoxybenzoic acid (mCPBA, 77% w/w) in 5 mL of DCM. Add dropwise over 15 minutes.

  • Monitoring: Stir for 30 minutes at 0 °C. Validate completion via TLC (Hexanes/EtOAc 2:1). The sulfoxide will appear as a highly polar, UV-active spot significantly below the sulfide.

  • Quenching (Critical): Add 10 mL of saturated aqueous Na₂S₂O₃. Why? This immediately reduces any unreacted mCPBA, preventing runaway over-oxidation during solvent removal. Follow with 10 mL of saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation: Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Method B: NaIO₄ Oxidation (Thermodynamic Selectivity)

Sodium periodate offers superior chemoselectivity but requires longer reaction times. Causality of design: NaIO₄ transfers a single oxygen atom via a cyclic periodate intermediate. The resulting sulfoxide is highly polar and strongly coordinates the protic solvent (MeOH/H₂O), sterically and electronically hindering a second oxidation event by the bulky periodate ion[1].

  • Preparation: Dissolve 1.0 mmol of the sulfide in 8 mL of methanol.

  • Addition: Dissolve 1.2 mmol of NaIO₄ in 2 mL of distilled water. Add this aqueous solution dropwise to the methanolic sulfide solution at room temperature.

  • Reaction: Stir at room temperature for 12-16 hours. Self-validation: A white precipitate of NaIO₃ will form as the reaction progresses, visually confirming the redox exchange.

  • Isolation: Filter the suspension through a Celite pad to remove the NaIO₃ salts. Concentrate the filtrate to remove methanol, dilute the aqueous residue with water, and extract with EtOAc (3 x 15 mL). Wash with brine, dry over MgSO₄, and concentrate.

Spectroscopic Validation & Data Presentation

Spectroscopy is the ultimate arbiter of synthetic success. The inductive effect of the newly formed S=O bond drastically alters the electronic environment of both the adjacent methyl group and the oxazole ring.

Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)
CompoundS-CH₃ Shift (ppm)Oxazole C4-H Shift (ppm)Multiplicity
Sulfide (Starting Material) 2.707.30Singlet (3H), Singlet (1H)
Sulfoxide (Target Product) 3.157.55Singlet (3H), Singlet (1H)
Sulfone (Over-oxidation) 3.457.70Singlet (3H), Singlet (1H)
Table 2: IR and HRMS Diagnostics
CompoundKey IR Stretch (cm⁻¹)HRMS [M+H]⁺ (m/z)
Sulfide C-S: ~700192.0478
Sulfoxide S=O: 1055 (Strong, Sharp)208.0427
Sulfone SO₂: 1325 (Asymmetric), 1150 (Symmetric)224.0376

Analytical Troubleshooting & Causality

Understanding why these spectroscopic shifts occur is vital for accurate validation and troubleshooting:

  • NMR Deshielding: The sulfur atom in the starting material is mildly electron-donating via resonance. Upon oxidation to the sulfoxide, the highly electronegative oxygen atom creates a strong dipole (S⁺-O⁻). This inductive withdrawal removes electron density from the adjacent methyl group, causing a massive ~0.45 ppm downfield shift . A second oxidation to the sulfone adds another ~0.30 ppm shift. This distinct, stepwise deshielding allows you to precisely quantify sulfone impurities in the crude mixture simply by integrating the singlets at 3.15 ppm and 3.45 ppm.

  • Heteroaromatic Impact: The C4 proton of the oxazole ring is a sensitive distal probe. The sulfinyl group withdraws electron density from the conjugated oxazole system, pushing the C4-H signal from 7.30 ppm to 7.55 ppm.

  • IR Fingerprinting: The S=O bond of the sulfoxide produces a sharp, unmistakable stretch at ~1055 cm⁻¹. If over-oxidation occurs, this peak diminishes and is replaced by two intense bands at ~1325 cm⁻¹ and ~1150 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the SO₂ group, respectively.

While advanced catalytic methods exist for asymmetric sulfoxidation ()[3], for synthesizing racemic building blocks like 2-(methylsulfinyl)-5-phenyloxazole, the stoichiometric methods described above remain the most robust, scalable, and easily validated approaches in the laboratory.

References

  • RWTH Aachen University. (2018). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. RWTH Publications.[Link]

  • Feldman, K. S., et al. (2009). Extending Pummerer Reaction Chemistry: (±)-Dibromoagelaspongin Synthesis and Related Studies. The Journal of Organic Chemistry, 74(11), 4289-4297. [Link]

  • Bryliakov, K. P., & Talsi, E. P. (2012). Transition Metal Catalyzed Asymmetric Oxidation of Sulfides: From Discovery to Recent Trends. Current Organic Chemistry, 16(10), 1215-1242.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Methylsulfinyl)-5-phenyloxazole proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 2-(Methylsulfinyl)-5-phenyloxazole Executive Summary & Chemical Profile 2-(Methylsulfinyl)-5-phenyloxazole is a specialized heterocyclic sulfoxide utilized i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 2-(Methylsulfinyl)-5-phenyloxazole

Executive Summary & Chemical Profile

2-(Methylsulfinyl)-5-phenyloxazole is a specialized heterocyclic sulfoxide utilized in advanced synthetic chemistry and drug development. Due to its unique structural motifs—an oxazole heterocycle paired with a methylsulfinyl group—it requires stringent handling and disposal protocols to mitigate environmental and occupational risks. This guide provides a comprehensive, self-validating operational framework for the safe disposal of this compound, ensuring compliance with federal environmental regulations and establishing a culture of safety in the laboratory.

Hazard Assessment & Mechanistic Causality

To manage a chemical effectively, laboratory personnel must understand the mechanistic causality behind its hazards. The disposal strategy for 2-(Methylsulfinyl)-5-phenyloxazole is dictated by two primary molecular features:

  • The Sulfoxide Moiety (-S(=O)CH3): Under thermal stress or combustion, the sulfoxide group undergoes homolytic cleavage and oxidation, generating highly toxic sulfur oxides (SOx). Causality: This dictates that the compound cannot be disposed of via standard solid waste or low-temperature incineration; it requires a high-temperature commercial incinerator equipped with alkaline scrubbers to neutralize acidic exhaust gases, as outlined in [1].

  • The Phenyloxazole Core: The aromatic phenyl ring and the nitrogen/oxygen-containing oxazole heterocycle confer lipophilicity and resistance to rapid aqueous biodegradation. Causality: This triggers EPA , strictly prohibiting drain disposal, aqueous discharge, or landfilling without prior thermal destruction [3].

Regulatory Framework

Disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA). For research institutions and drug development labs, managing this waste under provides an optimized framework[2]. Subpart K allows trained professionals to make hazardous waste determinations at a Central Accumulation Area (CAA) rather than at the point of generation, significantly reducing compliance errors in fast-paced research environments.

Quantitative Data Presentation

All critical operational parameters for the handling and disposal of this compound are summarized below to ensure rapid decision-making during waste profiling.

Table 1: Hazard Profile and Disposal Parameters for 2-(Methylsulfinyl)-5-phenyloxazole

ParameterSpecification / RequirementOperational Justification
Waste Classification Non-RCRA Listed, Characteristic (Toxicity/Combustibility)Triggers mandatory off-site thermal destruction.
Incompatible Materials Strong oxidizers, reducing agents, strong acidsPrevents exothermic sulfoxide reduction/oxidation.
Primary PPE Nitrile gloves (double), splash goggles, lab coatPrevents dermal absorption of the lipophilic core.
Disposal Method High-Temperature Incineration (>1000°C)Ensures complete cleavage of heterocyclic bonds.
Storage Limit (SAA) Up to 55 gallons (or 1 qt acute hazardous)Subpart K compliance for Satellite Accumulation.

Experimental Protocol: Self-Validating Disposal Workflow

This step-by-step protocol incorporates self-validation checks to ensure absolute containment and compliance at every stage of the waste lifecycle.

Step 1: Point-of-Generation Segregation (Satellite Accumulation)

  • Action: Transfer excess or spent 2-(Methylsulfinyl)-5-phenyloxazole into a chemically compatible, high-density polyethylene (HDPE) or amber glass waste container. Do not mix with halogenated solvents, strong oxidizers, or reducing agents.

  • Validation Mechanism (The Compatibility Check): Before sealing, verify the fume hood waste log to ensure no nitric acid or perchlorates have been added to this specific container. Cap the container and perform a gentle 45-degree tilt test to visually confirm the integrity of the PTFE-lined seal.

Step 2: Subpart K Labeling and Tracking

  • Action: Affix an "Unwanted Material" label to the container immediately upon the first drop of waste entering it. Under Subpart K, the specific RCRA waste codes do not need to be applied at this stage, but the chemical name must be spelled out completely [2].

  • Validation Mechanism (The Nomenclature Audit): A secondary researcher must visually verify that the label reads exactly "2-(Methylsulfinyl)-5-phenyloxazole" with no structural abbreviations (e.g., do not use "MeSO-Ph-Oxazole" or "Compound X").

Step 3: Transfer to Central Accumulation Area (CAA)

  • Action: Once the container is full, or at the maximum accumulation time limit (typically 6-12 months under Subpart K depending on institutional policy), a trained Environmental Health and Safety (EHS) professional must physically transfer the container to the CAA using secondary containment transport carts.

  • Validation Mechanism (The Timestamp Reconciliation): The receiving CAA officer must log the transfer date and verify that the accumulation start date is clearly legible, ensuring the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) clock for off-site shipment is accurately initiated.

Step 4: Final Manifesting and High-Temperature Incineration

  • Action: Profile the waste with a licensed Treatment, Storage, and Disposal Facility (TSDF). The waste profile must explicitly state the presence of sulfur and nitrogen to ensure the TSDF routes the waste to an incinerator equipped with alkaline scrubbers.

  • Validation Mechanism (The Manifest Loop Closure): Upon destruction, the TSDF will return a Certificate of Destruction (CoD). The lab manager must reconcile the CoD tracking number against the original Uniform Hazardous Waste Manifest to close the cradle-to-grave regulatory loop.

Mandatory Visualization

WasteWorkflow Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (Subpart K Compliant) Gen->SAA Label & Seal CAA Central Accumulation Area (Max 90/180 Days) SAA->CAA Transfer within 3 days of limit reached Incinerator Licensed TSDF (High-Temp Incineration) CAA->Incinerator Manifested Transport Scrubber Alkaline Scrubber (SOx/NOx Mitigation) Incinerator->Scrubber Exhaust Gas

Disposal workflow for 2-(Methylsulfinyl)-5-phenyloxazole under EPA RCRA guidelines.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 262 Subpart K - Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories." eCFR.[Link]

  • U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions for Hazardous Wastes." EPA.gov.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.